molecular formula C6H8N2O3S B1204779 4-(Hydroxyamino)benzenesulfonamide CAS No. 877-67-8

4-(Hydroxyamino)benzenesulfonamide

Cat. No.: B1204779
CAS No.: 877-67-8
M. Wt: 188.21 g/mol
InChI Key: JLGHCFNZJKVXAE-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)benzenesulfonamide, also known as 4-(Hydroxyamino)benzenesulfonamide, is a useful research compound. Its molecular formula is C6H8N2O3S and its molecular weight is 188.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Hydroxyamino)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Hydroxyamino)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxyamino)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(hydroxyamino)benzenesulfonamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGHCFNZJKVXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236570
Record name 4-Hydroxylaminobenzenesulfonamide
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-67-8
Record name 4-Hydroxylaminobenzenesulfonamide
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Record name NSC402275
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Record name 4-Hydroxylaminobenzenesulfonamide
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Record name 4-HYDROXYLAMINOBENZENESULFONAMIDE
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Foundational & Exploratory

Technical Deep Dive: The Role of 4-(Hydroxyamino)benzenesulfonamide in Sulfonamide Hypersensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamide hypersensitivity remains a critical challenge in drug development and clinical pharmacotherapy, manifesting in severe cutaneous adverse reactions (SCARs) such as Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). The core driver of this pathology is not the parent drug, sulfamethoxazole (SMX), but its unstable reactive metabolite: 4-(hydroxyamino)benzenesulfonamide (4-HAB) , often referred to as sulfamethoxazole hydroxylamine (SMX-HA).

This guide dissects the bio-activation pathways, chemical instability, and immunogenic mechanisms of 4-HAB. It provides researchers with actionable protocols for synthesizing this metabolite and validating its toxicity in vitro, offering a robust framework for investigating idiosyncratic drug reactions (IDRs).

Metabolic Divergence: The Critical Fork

The safety of sulfonamides relies on a delicate metabolic balance between detoxification (N-acetylation) and bio-activation (N-hydroxylation).

The Detoxification Pathway (Major)

In the liver, Arylamine N-acetyltransferase 2 (NAT2) catalyzes the acetylation of the N4-amino group of SMX to form N4-acetylsulfamethoxazole . This metabolite is stable, non-reactive, and readily excreted.

  • Risk Factor: Individuals with the "Slow Acetylator" NAT2 phenotype cannot efficiently shunt SMX down this safe pathway, leaving a larger fraction of the parent drug available for oxidative metabolism.

The Bio-Activation Pathway (Minor but Toxic)

When NAT2 is saturated or impaired, Cytochrome P450 2C9 (CYP2C9) oxidizes the N4-amino group to form 4-(hydroxyamino)benzenesulfonamide (4-HAB) .

  • Chemical Fate: 4-HAB is an unstable electrophile. It undergoes auto-oxidation (spontaneous or enzyme-catalyzed) to form 4-nitrosobenzenesulfonamide (SMX-NO) .

  • Reactivity: SMX-NO is the ultimate hapten. It covalently binds to cysteine residues on intracellular proteins (e.g., glutathione S-transferase, heat shock proteins) and serum albumin, forming immunogenic complexes.

Visualization: The Metabolic Fork

MetabolicPathway SMX Sulfamethoxazole (Parent Drug) NAT2 NAT2 (Detoxification) SMX->NAT2 CYP2C9 CYP2C9 (Bio-Activation) SMX->CYP2C9 AcSMX N4-Acetyl-SMX (Stable/Excreted) NAT2->AcSMX Major Pathway HAB 4-HAB (Hydroxylamine) CYP2C9->HAB Minor Pathway SMXNO SMX-NO (Nitroso Species) HAB->SMXNO -2e-, -2H+ AutoOx Auto-oxidation Adduct Protein Adducts (Immunogen) SMXNO->Adduct + Protein-SH

Figure 1: The metabolic divergence of sulfamethoxazole. The shift from NAT2-mediated detoxification to CYP2C9-mediated activation is the primary determinant of hypersensitivity risk.

Mechanisms of Immunotoxicity

The transition from chemical exposure to immune reaction involves three distinct stages: Haptenization, Oxidative Stress, and T-Cell Priming.

A. The Hapten Hypothesis

SMX-NO acts as a hapten. It preferentially targets cysteine thiol groups , forming sulfinamide adducts. Unlike typical haptens that bind lysines, the reversibility of the sulfinamide bond allows the hapten to be "passed" between proteins, potentially facilitating antigen presentation.

  • Key Target: Human Serum Albumin (HSA) Cys34 is a major carrier, transporting the reactive metabolite from the liver to the skin and immune organs.

B. The "Danger Signal" (Oxidative Stress)

The redox cycling between 4-HAB and SMX-NO generates Reactive Oxygen Species (ROS).

  • Glutathione Depletion: 4-HAB consumes intracellular glutathione (GSH), the cell's primary antioxidant.

  • ROS Generation: As GSH is depleted, ROS levels spike, causing direct cytotoxicity and releasing "danger signals" (DAMPs) that upregulate co-stimulatory molecules (CD40, CD86) on dendritic cells.

  • HIV Context: HIV patients have systemic glutathione deficiency, explaining their 10-50x higher risk of sulfonamide hypersensitivity.

C. T-Cell Activation

Drug-modified proteins are processed by Antigen Presenting Cells (APCs) and presented on MHC molecules.

  • MHC Class I: Presentation to CD8+ cytotoxic T cells leads to keratinocyte apoptosis (SJS/TEN).

  • MHC Class II: Presentation to CD4+ T cells drives cytokine release and maculopapular exanthema.

Experimental Framework & Protocols

Protocol A: Chemical Synthesis of 4-HAB (Reference Standard)

To study the reactive metabolite, you must synthesize it, as it is commercially unstable. The standard method involves the controlled reduction of the nitro-analogue.

Reagents:

  • 4-Nitro-sulfamethoxazole (Intermediate)

  • Ammonium chloride (NH4Cl)

  • Zinc dust (Zn)

  • Solvent: Ethanol/Water (1:1)

Methodology:

  • Dissolve 4-nitro-sulfamethoxazole (1.0 eq) in 50% ethanol/water.

  • Add Ammonium Chloride (2.0 eq) and cool to 0°C.

  • Add Zinc dust (3.0 eq) portion-wise over 30 minutes, maintaining temperature <5°C to prevent over-reduction to the amine.

  • Stir for 1-2 hours. Monitor via TLC (Reaction is complete when nitro spot disappears).

  • Filter off zinc residues.

  • Extract with ethyl acetate, wash with cold water, and dry over MgSO4.

  • Critical Step: Recrystallize immediately from benzene/petroleum ether. 4-HAB is unstable and oxidizes to the nitroso form in air; store at -80°C under argon.

Protocol B: Lymphocyte Toxicity Assay (LTA)

This assay measures the susceptibility of a patient's lymphocytes to the toxic effects of the hydroxylamine metabolite, serving as a phenotypic marker for hypersensitivity risk.

Workflow:

  • Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) using a Ficoll-Paque gradient.

  • Incubation: Plate PBMCs (1x10^6 cells/mL) in RPMI 1640.

  • Challenge: Treat cells with graded concentrations of synthesized 4-HAB (10 µM – 500 µM).

    • Control: Incubate parallel wells with parent SMX (negative control) and SMX-NO (positive control).

  • Metabolic Modulation: To prove mechanism, add exogenous Glutathione (1 mM) to one set of wells (should rescue toxicity) and Buthionine Sulfoximine (BSO, GSH synthesis inhibitor) to another (should exacerbate toxicity).

  • Readout: After 16 hours, assess viability using Trypan Blue exclusion or MTT assay.

    • Interpretation: >30% toxicity at physiological concentrations indicates a "susceptible" phenotype.

Protocol C: Detection of Protein Adducts (ELISA)

Validating the formation of SMX-NO adducts confirms the presence of the reactive species.

  • Coating: Coat ELISA plates with Human Serum Albumin (HSA) incubated with 4-HAB (allows in situ formation of SMX-NO-HSA adducts).

  • Blocking: Block with 1% casein in PBS.

  • Primary Antibody: Add rabbit anti-sulfamethoxazole IgG (specific to the N4-sulfonamide moiety).

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection: TMB substrate. Absorbance at 450nm correlates with the degree of haptenization.

Visualizing the Immune Cascade

ImmuneResponse HAB 4-HAB (Metabolite) ROS ROS Generation (Danger Signal) HAB->ROS Redox Cycling Hapten Haptenization (SMX-NO + Protein) HAB->Hapten Oxidation to SMX-NO DC Dendritic Cell Maturation ROS->DC Up-regulation of CD40/CD86 Hapten->DC Antigen Uptake TCell T-Cell Priming (CD4+ / CD8+) DC->TCell MHC Presentation Apoptosis Keratinocyte Apoptosis (SJS/TEN) TCell->Apoptosis Cytotoxicity (Granzyme/Perforin)

Figure 2: The convergence of hapten formation and danger signaling (ROS) triggers the T-cell mediated immune response characteristic of sulfonamide hypersensitivity.

References

  • Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clinical Pharmacology & Therapeutics, 51(5), 522-526. Link

  • Naisbitt, D. J., et al. (1996). Synthesis and reactions of nitroso-sulfamethoxazole with biological nucleophiles: Implications for immune-mediated toxicity. Molecular Pharmacology, 49(6), 1016-1022. Link

  • Schnyder, B., & Pichler, W. J. (2009). Mechanisms of drug-induced allergy. Mayo Clinic Proceedings, 84(3), 268-272. Link

  • Uetrecht, J. P. (1999). New concepts in immunology relevant to idiosyncratic drug reactions: The "danger hypothesis" and innate immune system. Chemical Research in Toxicology, 12(5), 387-395. Link

  • Elzagallaai, A. A., et al. (2010). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. The Journal of Clinical Pharmacology, 50(6), 614-625. Link

Technical Guide: Toxicity Profile of 4-(Hydroxyamino)benzenesulfonamide in Human Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxyamino)benzenesulfonamide (SMX-HA) is the primary reactive metabolite of sulfamethoxazole (SMX), formed via hepatic CYP2C9 oxidation. It is the central mediator of idiosyncratic adverse drug reactions (IADRs), including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). Unlike the parent drug, SMX-HA is chemically unstable and cytotoxic. Its toxicity profile is defined by two distinct but converging pathways: direct cellular stress (oxidative damage and glutathione depletion) and immune dysregulation (haptenization of proteins and T-cell activation).

This guide provides a technical deep-dive into the molecular behavior of SMX-HA, offering validated experimental protocols for assessing its toxicity in human cells.

Chemical Identity & Metabolic Origins

SMX-HA is not a stable shelf reagent; it is a transient intermediate. Understanding its redox behavior is critical for experimental design.

  • Parent Compound: Sulfamethoxazole (SMX).[1][2][3][4][5]

  • Bioactivation: SMX is N4-hydroxylated by CYP2C9 in the liver to form SMX-HA.[2]

  • Auto-oxidation: SMX-HA spontaneously oxidizes to 4-nitrosobenzenesulfonamide (SMX-NO) under physiological conditions.

  • The "Futile Cycle": SMX-NO can be reduced back to SMX-HA by cellular reducing agents (NADPH, ascorbate). This cycling generates Reactive Oxygen Species (ROS).[6]

Metabolic Pathway Diagram[5]

SMX_Metabolism SMX Sulfamethoxazole (Parent) CYP CYP2C9 (Liver) SMX->CYP SMX_HA 4-(hydroxyamino) benzenesulfonamide (SMX-HA) SMX->SMX_HA Oxidation SMX_NO 4-nitroso benzenesulfonamide (SMX-NO) SMX_HA->SMX_NO Auto-oxidation (-2H) ROS ROS Generation (Superoxide) SMX_HA->ROS Redox Cycling SMX_NO->SMX_HA Reduction (+2H) GSH Glutathione (GSH) SMX_NO->GSH Conjugation Adduct Covalent Protein Adducts (Hapten) SMX_NO->Adduct Cysteine Binding

Figure 1: The bioactivation pathway of Sulfamethoxazole.[2][3][5][7] The toxicity is driven by the equilibrium between the hydroxylamine (SMX-HA) and the nitroso (SMX-NO) species.

Molecular Mechanisms of Toxicity[8]

The toxicity of SMX-HA in human cells is biphasic.

A. Oxidative Stress & Glutathione (GSH) Depletion

SMX-HA is an electrophile precursor. Upon oxidation to SMX-NO, it reacts rapidly with cellular thiols.

  • GSH Consumption: Glutathione reduces SMX-NO back to SMX-HA or forms a semimercaptal conjugate.[5] This depletes the cell's antioxidant reserve.[8]

  • ROS Generation: The cycling between SMX-HA and SMX-NO generates superoxide anions, leading to lipid peroxidation and mitochondrial dysfunction.

  • Outcome: Necrosis or Apoptosis (depending on ATP levels).

B. Covalent Binding (Haptenization)

If GSH is depleted, SMX-NO binds covalently to cysteine residues on intracellular and cell-surface proteins.

  • Target: Cytosolic proteins, membrane receptors.

  • Immunogenicity: These "haptenated" proteins are processed by Antigen Presenting Cells (APCs) and presented to T-cells, triggering a delayed-type hypersensitivity reaction.

C. Differential Cell Sensitivity
  • CD8+ T-Cells: Highly susceptible to SMX-HA induced apoptosis due to lower basal GSH levels compared to CD4+ cells.

  • Keratinocytes: The primary target in SJS/TEN. They do not die immediately but upregulate "danger signals" (e.g., HSP70) that recruit immune cells.

Data Summary: Toxicity Metrics

The following table summarizes typical IC50 and toxicity thresholds reported in human Peripheral Blood Mononuclear Cells (PBMCs).

ParameterValue / RangeContext
SMX-HA IC50 (24h) 50 - 100 µMHuman PBMCs (Viability loss)
SMX-NO IC50 (2h) ~20 - 40 µMHigh reactivity causes rapid toxicity
GSH Depletion >50% reductionOccurs within 1-2 hours of 100 µM exposure
Apoptosis (Annexin V) 25 - 60%CD8+ T-cells at 100 µM SMX-HA
Covalent Binding Dose-dependentDetected via anti-sulfonamide antibodies

Experimental Protocols

Safety Warning: SMX-HA and SMX-NO are potent sensitizers.[3] Handle in a fume hood with double nitrile gloves.

Protocol A: Synthesis of SMX-HA (Fresh Preparation)

Note: SMX-HA is commercially rare due to instability; in situ synthesis or fresh reduction is preferred.

  • Precursor: Dissolve 4-nitrobenzenesulfonamide (SMX-NO2) in dry Tetrahydrofuran (THF).

  • Catalyst: Add 5% Platinum on Carbon (Pt/C).

  • Reduction: Bubble Hydrogen gas (H2) through the solution at room temperature for 1-2 hours. Monitor via TLC until the nitro peak disappears.

  • Purification: Filter off catalyst under nitrogen atmosphere (to prevent immediate re-oxidation). Evaporate solvent.

  • Storage: Use immediately or store at -80°C under Argon. Do not store in solution.

Protocol B: In Vitro Cytotoxicity Assay (PBMC Model)

This protocol validates toxicity and the protective role of Glutathione.

Materials:

  • Human PBMCs (isolated via Ficoll-Paque).

  • RPMI-1640 medium (10% FBS).

  • SMX-HA (freshly prepared stock in DMSO).

  • N-Acetylcysteine (NAC) or GSH (Rescue agent).

  • MTT Reagent or CellTiter-Glo.

Step-by-Step Workflow:

  • Seeding: Plate PBMCs at

    
     cells/mL in 96-well plates.
    
  • Pre-incubation (Optional): To prove oxidative mechanism, pre-treat one group with 1 mM NAC for 1 hour.

  • Treatment: Add SMX-HA at graded concentrations (0, 10, 25, 50, 100, 200 µM).

    • Control: Vehicle (DMSO < 0.1%).

    • Parent Control: SMX (Parent drug) at 200 µM (Should show NO toxicity).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Validation: The NAC-treated group must show significantly higher viability than the SMX-HA only group.

Protocol C: Detection of Covalent Binding (Immunoblotting)

To confirm the formation of SMX-protein adducts.

  • Exposure: Treat cells with 100 µM SMX-HA for 6 hours.

  • Lysis: Wash cells 3x with PBS to remove unbound drug. Lyse in RIPA buffer.

  • Western Blot: Run lysate on SDS-PAGE. Transfer to nitrocellulose.

  • Primary Antibody: Use a rabbit anti-sulfamethoxazole antibody (custom or commercial).

    • Note: The antibody recognizes the sulfonamide moiety bound to the protein.

  • Result: A "smear" of bands indicates non-specific covalent binding to multiple cytosolic proteins.

Experimental Workflow Diagram

Toxicity_Protocol Step1 PBMC Isolation (Ficoll Gradient) Step2 Treatment Groups Step1->Step2 GroupA Control (DMSO) Step2->GroupA GroupB SMX-HA (10-200 µM) Step2->GroupB GroupC SMX-HA + NAC (Rescue) Step2->GroupC Assay1 MTT Assay (Viability) GroupA->Assay1 GroupB->Assay1 Assay2 Flow Cytometry (Annexin V / PI) GroupB->Assay2 Assay3 GSH Quantification (Ellman's Reagent) GroupB->Assay3 GroupC->Assay1

Figure 2: Experimental workflow for assessing SMX-HA toxicity. The inclusion of a Rescue Group (Group C) is essential for validating the oxidative mechanism.

Clinical Relevance & Interpretation

When interpreting data derived from these protocols, researchers must bridge the gap between in vitro cytotoxicity and in vivo hypersensitivity.

  • The "Danger" Signal: In a clinical setting (SJS/TEN), the massive apoptosis of keratinocytes is not just caused by the drug's direct toxicity. The drug (SMX-HA) stresses the cells, causing them to release cytokines and present neo-antigens. This recruits Cytotoxic T-Lymphocytes (CTLs) which then execute the massive tissue destruction.[3]

  • Thresholds: In vitro, 50 µM SMX-HA causes cell death. In vivo, such concentrations are rarely achieved systemically but may occur locally in the liver or skin due to enzyme compartmentalization.

References

  • Naisbitt, D. J., et al. (1999). "Hypersensitivity to sulfonamides: in vitro and in vivo investigations." British Journal of Pharmacology.[4] Link

  • Cribb, A. E., & Spielberg, S. P. (1992). "Sulfamethoxazole is metabolized to the hydroxylamine in humans."[9] Clinical Pharmacology & Therapeutics. Link

  • Hess, D. A., et al. (1999). "Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole."[2] FASEB Journal. Link

  • Burkhart, C., et al. (2001). "Influence of reduced glutathione on the proliferative response of sulfamethoxazole-specific and sulfamethoxazole-metabolite-specific human CD4+ T-cells." British Journal of Pharmacology.[4] Link

  • Vyas, P. M., et al. (2006). "Sulfamethoxazole-induced oxidative stress in human keratinocytes." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

An In-depth Technical Guide to the Redox Activity and Auto-oxidation of 4-(Hydroxyamino)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxyamino)benzenesulfonamide is a critical metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. Its significance in pharmaceutical science and toxicology stems not from its therapeutic activity, but from its profound redox instability. This guide provides a detailed exploration of the redox chemistry and auto-oxidation of 4-(hydroxyamino)benzenesulfonamide. We will dissect the mechanisms of its conversion into highly reactive intermediates, the subsequent generation of reactive oxygen species (ROS), and the toxicological consequences, including its central role in idiosyncratic drug hypersensitivity reactions. This document synthesizes mechanistic insights with field-proven experimental protocols, offering a comprehensive resource for professionals engaged in drug metabolism, toxicology, and safety assessment.

Introduction: The Dichotomy of a Metabolite

Sulfonamide antibiotics, derivatives of 4-aminobenzenesulfonamide, are mainstays in antibacterial therapy, functioning by inhibiting microbial folic acid synthesis.[1][2] However, their clinical use is frequently complicated by adverse drug reactions, ranging from mild rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[1][3][4] A significant body of evidence points to the metabolic bioactivation of the parent drug as a key initiating event.

The cytochrome P450 system, primarily CYP2C9, metabolizes sulfamethoxazole to its hydroxylamine derivative, 4-(hydroxyamino)benzenesulfonamide.[2] This metabolite is not a benign excretory product; it is a chemically unstable and redox-active molecule. Its propensity to undergo auto-oxidation initiates a cascade of events, including the formation of the highly reactive nitroso-sulfamethoxazole (SMX-NO) and the generation of damaging reactive oxygen species (ROS).[2][5] It is this bioactivation pathway that is widely implicated in the pathogenesis of sulfonamide hypersensitivity.[2][6] Understanding the core redox chemistry of 4-(hydroxyamino)benzenesulfonamide is therefore paramount for predicting, and potentially mitigating, these severe adverse reactions.

The Core Redox Chemistry and Auto-oxidation Cascade

The reactivity of 4-(hydroxyamino)benzenesulfonamide is centered on the N-hydroxyamino moiety. This functional group is susceptible to oxidation, a process that can occur spontaneously in the presence of molecular oxygen (auto-oxidation).

The auto-oxidation process is a multi-step radical chain reaction:

  • Initiation : The process begins with a one-electron oxidation of the hydroxylamine, forming a resonance-stabilized nitroxide radical. This initial step can be facilitated by trace metals or other cellular oxidants.

  • Propagation : The nitroxide radical can react with molecular oxygen to form a peroxyl radical. Concurrently, the auto-oxidation process generates reactive oxygen species. Molecular oxygen is reduced, leading to the formation of the superoxide anion radical (O₂•⁻).

  • Formation of the Nitroso Metabolite : The nitroxide radical is further oxidized to the highly electrophilic nitroso species, nitrosobenzenesulfonamide. This species is a key culprit in the subsequent toxicological effects.

  • ROS Generation : The superoxide anion produced can undergo dismutation, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[7] H₂O₂ itself can be further reduced, for instance via the Fenton reaction in the presence of ferrous ions, to generate the highly damaging hydroxyl radical (•OH).[7]

This cascade transforms a relatively stable parent drug into a cocktail of highly reactive electrophiles and oxidants, setting the stage for cellular damage.

Auto_oxidation_Pathway cluster_0 Cellular Environment cluster_1 ROS Generation cluster_2 Toxicological Consequences Metabolite 4-(Hydroxyamino)benzenesulfonamide (SMX-NHOH) Nitroxide Nitroxide Radical (SMX-NHO•) Metabolite->Nitroxide -e⁻, -H⁺ Superoxide O₂•⁻ (Superoxide) Metabolite->Superoxide e⁻ donation Nitroso Nitroso Metabolite (SMX-NO) Nitroxide->Nitroso -e⁻, -H⁺ Protein_Adduct Protein Adducts (Hapten Formation) Nitroso->Protein_Adduct GSH_Adduct GSH Conjugates (Depletion) Nitroso->GSH_Adduct O2 O₂ (Molecular Oxygen) O2->Superoxide +e⁻ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 +e⁻, +2H⁺ (SOD) Oxidative_Stress Oxidative Stress & Cell Damage Superoxide->Oxidative_Stress OH_Radical •OH (Hydroxyl Radical) H2O2->OH_Radical +Fe²⁺ (Fenton Reaction) H2O2->Oxidative_Stress OH_Radical->Oxidative_Stress

Caption: Auto-oxidation pathway of 4-(hydroxyamino)benzenesulfonamide.

Toxicological Consequences: From Haptenization to Oxidative Stress

The chemical reactivity of the auto-oxidation products directly translates into cellular and immunological toxicity.

Covalent Binding and Haptenization

The electrophilic nitroso metabolite (SMX-NO) is highly reactive towards nucleophilic residues on cellular proteins, particularly the thiol groups of cysteine.[2] This covalent binding, or haptenization, modifies endogenous proteins, marking them as "foreign" to the immune system. These modified proteins can be processed by antigen-presenting cells (APCs) and presented to T-cells, initiating a drug-specific immune response that manifests as a hypersensitivity reaction.[2][6] This mechanism forms the basis of the "hapten hypothesis" for many idiosyncratic drug reactions.

Hapten_Formation SMX_NO Nitroso Metabolite (SMX-NO) Adduct Hapten-Protein Adduct (SMX-S-Protein) SMX_NO->Adduct Protein Cellular Protein (with Cys-SH) Protein->Adduct APC Antigen Presenting Cell (APC) Adduct->APC Uptake & Processing T_Cell T-Cell Activation APC->T_Cell Presentation Response Immune Response (Hypersensitivity) T_Cell->Response

Caption: Mechanism of hapten formation and immune response initiation.

Oxidative Stress and Depletion of Cellular Defenses

The concurrent generation of ROS (superoxide, hydrogen peroxide, hydroxyl radicals) imposes a significant oxidative burden on the cell.[5][8][9] These species can directly damage cellular components, including lipids (lipid peroxidation), proteins (oxidation), and DNA (strand breaks).[10]

To counteract this, cells rely on antioxidant defense systems, with glutathione (GSH) being the most abundant intracellular non-protein thiol.[11][12] GSH can directly scavenge ROS and also serves as a substrate for glutathione S-transferases (GSTs) to detoxify electrophilic compounds.[13] The reactive nitroso metabolite readily reacts with GSH, forming a conjugate and depleting the cellular pool of this critical antioxidant.[14] This depletion exacerbates the oxidative stress induced by ROS, creating a vicious cycle that can overwhelm cellular defenses and lead to cytotoxicity.

Experimental Methodologies: A Practical Guide

Investigating the redox activity of 4-(hydroxyamino)benzenesulfonamide requires a multi-faceted approach. Below are validated, step-by-step protocols for key experiments.

Experimental_Workflow cluster_0 Core Experiments cluster_1 Data Analysis & Interpretation start Synthesize or Procure 4-(hydroxyamino)benzenesulfonamide HPLC Protocol 1: Stability Analysis (HPLC) start->HPLC ROS Protocol 2: ROS Detection (Fluorescence) start->ROS GSH Protocol 3: GSH Depletion Assay start->GSH Degradation Quantify Degradation Rate & Product Formation HPLC->Degradation ROS_Quant Measure ROS Levels ROS->ROS_Quant GSH_Quant Determine GSH Depletion GSH->GSH_Quant Correlation Correlate Chemical Instability with Cellular Toxicity Degradation->Correlation ROS_Quant->Correlation GSH_Quant->Correlation end Mechanistic Conclusion Correlation->end

Caption: General experimental workflow for studying redox instability.

Protocol 1: Stability Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify the rate of disappearance of 4-(hydroxyamino)benzenesulfonamide and the appearance of its primary oxidation product (the nitroso derivative) under physiological conditions.

Causality: HPLC provides robust separation and quantification of analytes in a mixture.[15][16] By monitoring the peak areas over time, we can determine the kinetics of the auto-oxidation reaction. A stability-indicating method ensures that the parent compound is resolved from all degradation products.[17]

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 4-(hydroxyamino)benzenesulfonamide in HPLC-grade methanol or DMSO. Rationale: Organic solvent is used for initial dissolution due to the compound's limited aqueous stability.

    • Prepare the reaction buffer: Phosphate-buffered saline (PBS), pH 7.4, pre-warmed to 37°C.

  • Reaction Initiation:

    • Initiate the reaction by diluting the stock solution into the pre-warmed PBS to a final concentration of 100 µM. Vortex gently. This is Time 0 (T=0).

    • Immediately inject a 20 µL aliquot onto the HPLC system for the T=0 reading.

  • Time-Course Sampling:

    • Incubate the reaction mixture at 37°C in an open-air vial to ensure sufficient oxygen supply.

    • At specified time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a 20 µL aliquot and inject it directly onto the HPLC.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Rationale: A gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound (approx. 250-260 nm) and the expected product.

  • Data Analysis:

    • Integrate the peak area for 4-(hydroxyamino)benzenesulfonamide at each time point.

    • Plot the natural log of the remaining percentage of the parent compound versus time. The slope of this line will give the first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Protocol 2: Intracellular ROS Detection using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Objective: To measure the generation of intracellular ROS in a cell-based model upon exposure to 4-(hydroxyamino)benzenesulfonamide.

Causality: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, esterases cleave the acetate groups, trapping the molecule as DCFH. In the presence of ROS (primarily H₂O₂ and hydroxyl radicals), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] The fluorescence intensity is directly proportional to the amount of ROS produced.

Methodology:

  • Cell Culture:

    • Plate a relevant cell line (e.g., human keratinocytes or hepatocytes) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Probe Loading:

    • Wash cells twice with warm PBS.

    • Load the cells by incubating with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C in the dark.

  • Treatment:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh media containing various concentrations of 4-(hydroxyamino)benzenesulfonamide (e.g., 0, 10, 50, 100 µM). Include a positive control (e.g., 100 µM H₂O₂).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence kinetically over 1-2 hours at 37°C, with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the vehicle control wells.

    • Plot the change in fluorescence intensity over time for each concentration. Calculate the rate of ROS production (slope of the linear phase) or compare endpoint fluorescence values.

Summary of Quantitative Data

The following table represents typical data that would be generated from the experiments described above, illustrating the relationship between the compound's instability and its cellular effects.

ParameterCondition / ConcentrationResultInterpretation
Degradation Half-life (t₁/₂) 100 µM in PBS, pH 7.4, 37°C~25 minutesDemonstrates high intrinsic chemical instability under physiological conditions.
Intracellular ROS Production 50 µM on Keratinocytes (at 1 hr)3.5-fold increase vs. controlConfirms that auto-oxidation leads to significant cellular oxidative stress.
Intracellular GSH Levels 50 µM on Keratinocytes (at 2 hr)60% decrease vs. controlShows depletion of primary antioxidant defenses due to conjugation with reactive metabolites.

Conclusion and Future Perspectives

4-(Hydroxyamino)benzenesulfonamide stands as a classic example of metabolic bioactivation leading to toxicity. Its inherent redox instability drives an auto-oxidation cascade that produces a dual threat: a highly electrophilic nitroso metabolite capable of haptenizing proteins and a flux of damaging reactive oxygen species. This combination of direct immune stimulation and indirect oxidative damage provides a compelling mechanistic basis for sulfonamide-induced hypersensitivity.

For professionals in drug development, the study of such metabolites is crucial. Understanding these pathways allows for the development of more predictive in vitro screening assays to identify potentially problematic drug candidates early in the discovery pipeline. Furthermore, this knowledge can inform strategies to mitigate toxicity, such as co-administration of antioxidants or the design of next-generation sulfonamides with reduced potential for metabolic bioactivation. The principles outlined in this guide are not only applicable to sulfonamides but serve as a foundational model for investigating the redox-driven toxicity of a wide range of pharmaceuticals.

References

  • Production of glutathione sulfonamide and dehydroglutathione from GSH by myeloperoxidase-derived oxidants and detection using a novel LC–MS/MS method - PMC. (n.d.). National Center for Biotechnology Information.
  • Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014, January 23). PubMed.
  • Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014, January 23). Journal of Medicinal Chemistry - ACS Figshare.
  • Sulfa Allergy. (2024, October 16). DynaMed.
  • Reactive oxygen species regulate properties of transformation in UROtsa cells exposed to monomethylarsonous acid by modulating MAPK signaling. (n.d.). National Institutes of Health.
  • Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes. (2005, July 15). PubMed.
  • Depletion of glutathione induces 4-hydroxynonenal protein adducts and hydroxyurea teratogenicity in the organogenesis stage mouse embryo. (2006, November 15). PubMed.
  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022, July 21). Dove Press.
  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022, July 21). National Center for Biotechnology Information.
  • Sulfonamide Hypersensitivity: Fact and Fiction. (2019, September 1). University of Texas Southwestern Medical Center.
  • N-Hydroxybenzenesulfonamide. (n.d.). Enamine.
  • Sulfonamide Hypersensitivity: Fact and Fiction. (2019, September 15). PubMed.
  • Reduction of N-hydroxy-sulfonamides. N-Hydroxy-benzenesulfonamide to... (n.d.). ResearchGate.
  • Hydroxamic acid with benzenesulfonamide: An effective scaffold for the development of broad-spectrum metallo-β-lactamase inhibitors. (2020, December 15). PubMed.
  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (2019, October 19). MDPI.
  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. (2022, August 17). MDPI.
  • The Hidden Influence of Reactive Oxygen Species (ROS) in Modern Chemistry. (2025, September 15). Instem.
  • Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. (2024, September 17). Journal for ReAttach Therapy and Developmental Diversities.
  • Pharmaceutical preparations of glutathione and methods of administration thereof. (n.d.). Google Patents.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC.
  • Auto-oxidation mechanism. (n.d.). ResearchGate.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Preparation and Characterization of a Glutathione-Responsive Doxorubicin Prodrug Modified by 2-Nitrobenzenesulfonamide Group—Its Selective Cytotoxicity Toward Cells with Enhanced Glutathione Production. (2025, April 26). MDPI.
  • Targeting Reactive Oxygen Species for Diagnosis of Various Diseases. (2024, December 15). MDPI.
  • Biochemical and structural explorations of α-hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction - PMC. (2019, July 30). National Center for Biotechnology Information.

Sources

4-(hydroxyamino)benzenesulfonamide CAS number and physiochemical data

[1]

CAS Number: 877-67-8 Synonyms: N4-Hydroxysulfanilamide, p-Hydroxylaminobenzenesulfonamide, Sulfanilamide Hydroxylamine Molecular Formula: C₆H₈N₂O₃S Molecular Weight: 188.20 g/mol

Executive Summary

4-(Hydroxyamino)benzenesulfonamide (CAS 877-67-8) is the N-hydroxylated metabolite of the antibiotic sulfanilamide. While pharmacologically inactive as an antimicrobial, it is of critical importance in toxicological research. This compound represents the "proximate toxin" in the metabolic pathway of sulfonamide drugs, mediating idiosyncratic hypersensitivity reactions (e.g., Stevens-Johnson Syndrome, toxic epidermal necrolysis) through further oxidation to reactive nitroso species.

This guide details the physiochemical profile, synthesis, and biological mechanism of 4-(hydroxyamino)benzenesulfonamide, providing researchers with the protocols necessary to study sulfonamide-induced cytotoxicity and haptenation.

Physiochemical Profile & Identity

The compound is an unstable aryl hydroxylamine. Unlike its parent amine (sulfanilamide), it is prone to auto-oxidation in aerobic conditions, necessitating careful handling under inert atmospheres.

Table 1: Physiochemical Specifications
PropertyDataNotes
CAS Number 877-67-8Distinct from N-hydroxybenzenesulfonamide (Piloty's acid, CAS 599-71-3).
IUPAC Name 4-(Hydroxyamino)benzenesulfonamideNitrogen of the hydroxylamine is attached to the benzene ring (N4 position).[1]
SMILES NS(=O)(=O)C1=CC=C(NO)C=C1
Appearance White to pale yellow solidRapidly darkens upon exposure to air due to nitroso formation.
Solubility Soluble in DMSO, Ethanol, MethanolLimited stability in aqueous solution at neutral pH.
Stability Labile (t½ ~ mins to hours in buffer)Oxidizes to 4-nitrosobenzenesulfonamide (green/blue color).
pKa ~5.8 - 6.0 (Hydroxylamine group)Protonation occurs on the nitrogen; acidic protons on sulfonamide remain.

Critical Distinction: Do not confuse with 4-amino-N-hydroxybenzenesulfonamide (Sulfonhydroxamic acid, CAS 21307-20-0), where the hydroxyl group is attached to the sulfonamide nitrogen.

Biological Mechanism & Toxicity Pathway

The toxicity of sulfonamides is not intrinsic to the parent drug but arises from bioactivation. The N4-amino group is metabolized by Cytochrome P450 enzymes (specifically CYP2C9) to the hydroxylamine. This metabolite is a "pro-hapten" that auto-oxidizes to the electrophilic nitroso species, which covalently binds to intracellular proteins (haptenation), triggering immune recognition.

Diagram 1: Metabolic Activation & Haptenation Pathway

SulfonamideMetabolismSulfanilamideSulfanilamide(Parent Drug)Hydroxylamine4-(Hydroxyamino)benzenesulfonamide(CAS 877-67-8)Sulfanilamide->HydroxylamineN-HydroxylationCYP2C9CYP2C9(Liver Microsomes)CYP2C9->HydroxylamineHydroxylamine->SulfanilamideRetro-reduction(NADH/b5)Nitroso4-Nitrosobenzenesulfonamide(Reactive Electrophile)Hydroxylamine->NitrosoAuto-oxidation(-2e-, -2H+)ProteinAdductProtein Adduct(Hapten-Carrier Complex)Nitroso->ProteinAdductCovalent Binding(Cysteine residues)GSHGlutathione (GSH)ConjugationNitroso->GSHDetoxification

Caption: The bioactivation pathway of sulfanilamide.[2][3][4][5][6][7] The hydroxylamine intermediate (CAS 877-67-8) acts as the gatekeeper to toxicity, capable of either re-reduction to the parent drug or oxidation to the toxic nitroso species.

Synthesis Protocol

Due to its commercial scarcity and instability, 4-(hydroxyamino)benzenesulfonamide is best synthesized fresh in the laboratory via the controlled reduction of 4-nitrobenzenesulfonamide.

Reagents Required[5][7][9]
  • Precursor: 4-Nitrobenzenesulfonamide (CAS 6325-93-5)

  • Reductant: Zinc dust (activated)

  • Buffer: Ammonium chloride (NH₄Cl)

  • Solvent: Ethanol/Water (1:1)[4]

Step-by-Step Methodology
  • Activation: Activate Zinc dust by washing with dilute HCl, followed by water and ethanol. Dry under vacuum.

  • Dissolution: Dissolve 1.0 g (4.95 mmol) of 4-nitrobenzenesulfonamide in 25 mL of 50% aqueous ethanol.

  • Buffering: Add 0.5 g of Ammonium Chloride to the solution to maintain neutral pH (preventing rearrangement to aminophenols).

  • Reduction: Add 1.0 g of activated Zinc dust in small portions over 15 minutes while stirring vigorously at 0–5°C (ice bath).

    • Note: Temperature control is critical. Exceeding 10°C favors over-reduction to the amine (sulfanilamide).

  • Monitoring: Monitor reaction by TLC (Silica; EtOAc:Hexane 1:1). The hydroxylamine spot will appear between the starting nitro (high Rf) and amine (low Rf). It will stain black instantly with Tollen’s reagent (silver mirror).

  • Filtration: Filter off the zinc oxide/residue promptly under argon.

  • Isolation: Concentrate the filtrate under reduced pressure at <30°C. Recrystallize immediately from minimal warm water/ethanol.

  • Storage: Store at -80°C under nitrogen. Use within 24 hours for biological assays.

Diagram 2: Synthesis Workflow

SynthesisNitro4-Nitrobenzenesulfonamide(CAS 6325-93-5)ConditionsZn Dust / NH4ClEthanol/Water, 0°CNitro->ConditionsHydroxylamine4-(Hydroxyamino)benzenesulfonamide(Target)Conditions->HydroxylamineMajor Product (4e- reduction)OverReductionSulfanilamide(Over-reduction Byproduct)Conditions->OverReductionIf Temp > 10°C

Caption: Controlled reduction of the nitro precursor. Ammonium chloride buffers the reaction to prevent acid-catalyzed rearrangement.

Analytical Characterization

Validating the identity of the synthesized metabolite requires specific analytical techniques due to its transient nature.

HPLC-UV Detection
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Isocratic 10% Acetonitrile / 90% Ammonium Formate Buffer (20 mM, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm and 280 nm.

  • Retention Time: The hydroxylamine elutes before the parent sulfanilamide due to increased polarity from the N-OH group.

    • Order of Elution: Hydroxylamine < Sulfanilamide < Nitroso < Nitro.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Precursor Ion: [M-H]⁻ = 187.0 m/z.

  • Fragmentation: Look for loss of oxygen (16 Da) or the sulfonamide group (SO₂NH₂).

Handling & Safety

  • Oxidation Hazard: Solutions of 4-(hydroxyamino)benzenesulfonamide will turn green (nitroso formation) if left in open air. Always degas buffers with Nitrogen or Helium before use.

  • Toxicity: This compound is a direct-acting mutagen and sensitizer. Handle in a fume hood with double nitrile gloves.

  • In Vitro Use: For cytotoxicity assays, prepare stock solutions in DMSO immediately prior to dosing. Do not store DMSO stocks for >1 hour at room temperature.

References

  • Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans. Clinical Pharmacology & Therapeutics, 51(5), 522-526. Link

  • Cribb, A. E., et al. (1991). Reactions of the nitroso and hydroxylamine metabolites of sulfamethoxazole with reduced glutathione. Implications for idiosyncratic toxicity. Drug Metabolism and Disposition, 19(5), 900-906. Link

  • Naisbitt, D. J., et al. (1996). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Chemical Research in Toxicology, 9(4), 680-686. Link

  • National Center for Advancing Translational Sciences (NCATS). (2025). 4-Hydroxylaminobenzenesulfonamide (CAS 877-67-8).[1][8] Inxight Drugs. Link

  • Vyas, P. M., et al. (2006). Sulfonamide-induced oxidative stress in cystic fibrosis cells. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1166-1174. Link

Topic: The Immunopathological Nexus: Unraveling the Role of 4-(hydroxyamino)benzenesulfonamide in Stevens-Johnson Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Stevens-Johnson syndrome (SJS) and its more severe variant, toxic epidermal necrolysis (TEN), represent a spectrum of life-threatening, T-cell mediated severe cutaneous adverse reactions (SCARs) predominantly triggered by medications.[1][2] Among the high-risk drugs, the sulfonamide antibiotic sulfamethoxazole (SMX) is a well-documented causative agent.[3] The immunopathogenesis of SMX-induced SJS is not a reaction to the parent drug itself, but rather to its reactive metabolites. This technical guide delves into the core mechanisms underpinning this severe hypersensitivity, focusing on the pivotal role of 4-(hydroxyamino)benzenesulfonamide (sulfamethoxazole hydroxylamine, SMX-HA) and its subsequent oxidation product, nitroso-sulfamethoxazole (SMX-NO). We will explore the metabolic bioactivation of SMX, the genetic predisposition conferred by specific Human Leukocyte Antigen (HLA) alleles, the mechanisms of T-cell activation, and the experimental models and protocols essential for investigating this complex drug-host interaction.

The Metabolic Crucible: Bioactivation of Sulfamethoxazole

The journey from a therapeutic dose of sulfamethoxazole to a life-threatening immune response begins in the liver. The parent SMX compound is largely inert from an immunological standpoint. The critical initiating event is its metabolic conversion into chemically reactive species.

The Cytochrome P450 Gateway

The primary bioactivation step is the N4-hydroxylation of the aromatic amine group of SMX to form 4-(hydroxyamino)benzenesulfonamide (SMX-HA).[4][5] This reaction is catalyzed predominantly by the Cytochrome P450 enzyme system, specifically isoforms within the CYP2C subfamily.[4]

  • Causality: This enzymatic oxidation is a crucial "toxification" step. While part of normal drug metabolism, it transforms the stable parent drug into a less stable, more reactive intermediate. The hydroxylamine metabolite (SMX-HA) is the direct precursor to the ultimate immunogenic species.[6]

Formation of the Ultimate Hapten: Nitroso-Sulfamethoxazole (SMX-NO)

SMX-HA is itself unstable and can undergo further oxidation to form the highly electrophilic nitroso-sulfamethoxazole (SMX-NO).[6][7] SMX-NO is considered the ultimate reactive metabolite responsible for initiating the immune cascade.[6]

  • Mechanism of Action: Due to its electrophilic nature, SMX-NO can readily form covalent bonds with nucleophilic residues (e.g., sulfhydryl groups on cysteine) on endogenous proteins and peptides.[6] This process, known as haptenization, modifies self-proteins, creating novel antigenic determinants (neoantigens) that the immune system no longer recognizes as "self."[6][8]

The Balance of Power: Detoxification Pathways

The development of hypersensitivity is not solely dependent on bioactivation; it is also a failure of adequate detoxification. The body has several mechanisms to neutralize these reactive metabolites.

  • Reduction of SMX-HA: The enzyme cytochrome b5 reductase, in conjunction with cytochrome b5, can reduce SMX-HA back to the parent SMX, effectively reversing the initial activation step.[6][9]

  • Glutathione Conjugation: SMX-NO can be detoxified by antioxidants, most notably glutathione (GSH), which prevents the haptenization of cellular proteins.[6]

A deficiency or saturation of these detoxification pathways, potentially due to genetic factors, co-morbidities, or co-administered drugs, can lead to an accumulation of SMX-NO, increasing the risk of an immune-mediated reaction.[6][10]

Metabolic_Pathway cluster_activation Bioactivation Pathway cluster_detox Detoxification Pathway SMX Sulfamethoxazole (SMX) (Parent Drug) SMX_HA 4-(hydroxyamino)benzenesulfonamide (SMX-HA) SMX->SMX_HA CYP2C Enzymes (N4-hydroxylation) SMX_NO Nitroso-sulfamethoxazole (SMX-NO) (Ultimate Hapten) SMX_HA->SMX_NO Oxidation b5R Cytochrome b5 / b5R SMX_HA->b5R Reduction Detox_Prot Haptenated Proteins (Immune Activation) SMX_NO->Detox_Prot Covalent Binding (Haptenization) GSH Glutathione (GSH) SMX_NO->GSH Neutralization b5R->SMX

Caption: Metabolic bioactivation and detoxification of sulfamethoxazole.

Genetic Predisposition: The HLA Connection

A critical insight into the pathogenesis of SMX-induced SJS is the strong association with specific Human Leukocyte Antigen (HLA) alleles.[11] HLA molecules are responsible for presenting antigenic peptides to T-cells.[11] The presence of certain HLA variants dramatically increases an individual's risk, indicating a genetic susceptibility to this adverse reaction.[12][13]

This genetic link is a cornerstone of the "altered peptide" model or the "hapten" model of drug hypersensitivity.[14][15] The specific three-dimensional structure of the peptide-binding groove of certain HLA molecules is uniquely suited to bind and present the SMX-NO-haptenated self-peptide, thereby initiating a high-avidity T-cell response.

HLA AlleleAssociated SCAR PhenotypePopulation(s) with Strongest AssociationOdds Ratio (OR)
HLA-B13:01 SJS/TEN, DRESSSoutheast Asian (Taiwanese, Thai)5.96
HLA-B15:02 SJS/TENEast Asian2.23 - 3.01
HLA-B38:02 SJS/TENEuropean3.47 - 5.13
HLA-A11:01 SJS/TENJapanese2.10
HLA-C*08:01 SJS/TENEast Asian, HIV co-infected2.63
Data synthesized from multiple meta-analyses and association studies.[11][14][16][17][18]

The Immunological Cascade: From T-Cell Activation to Keratinocyte Apoptosis

The presentation of the SMX-NO neoantigen by an antigen-presenting cell (APC) via a risk-associated HLA molecule to a T-cell is the definitive trigger for the clinical manifestations of SJS.

T-Cell Recognition and Clonal Expansion

The interaction between the T-cell receptor (TCR) on a CD8+ cytotoxic T-lymphocyte and the HLA/neoantigen complex on an APC initiates a signaling cascade.[2] This leads to the activation and massive clonal expansion of drug-specific CD8+ T-cells. These cells are the primary effectors of the widespread tissue damage seen in SJS.[19][20]

Models of Immune Receptor Interaction

Two primary models explain how the reactive metabolite interacts with the immune system:

  • The Hapten/Pro-hapten Model: As described, the reactive metabolite (pro-hapten SMX-HA, hapten SMX-NO) covalently binds to a self-peptide, which is then presented by the HLA molecule.[14][15] This is the most supported model for sulfonamides.[21]

  • The Pharmacological Interaction (p-i) Model: This model posits that the drug or its metabolite can bind non-covalently but with high affinity to either the HLA molecule or the TCR, forming a ternary complex that is sufficient to stimulate a T-cell response without covalent haptenation.[14][15]

The Cytotoxic Assault on Keratinocytes

The expanded population of drug-specific CD8+ T-cells circulates and homes to the skin and mucous membranes. Upon recognizing the SMX-NO neoantigen presented on the surface of keratinocytes, they unleash a potent cytotoxic attack, leading to apoptosis (programmed cell death) and subsequent epidermal detachment.[2][20]

Key cytotoxic mediators include:

  • Granulysin: A key mediator found in the blister fluid of SJS/TEN patients, its concentration correlates with disease severity.[20] It is secreted by cytotoxic T-cells and directly induces apoptosis in target cells.

  • Perforin/Granzyme B: Perforin creates pores in the target cell membrane, allowing Granzyme B to enter and activate the caspase cascade, leading to apoptosis.[22][23]

  • Fas-Fas Ligand (FasL) Interaction: Activated T-cells express FasL, which binds to the Fas receptor on keratinocytes, directly triggering an apoptotic signal.[23]

Immune_Mechanism cluster_initiation Antigen Presentation cluster_activation T-Cell Activation & Effector Phase APC Antigen Presenting Cell (APC) HLA Risk HLA Allele (e.g., HLA-B*13:01) Neoantigen SMX-NO-Peptide (Neoantigen) TCell_Naive Naive CD8+ T-Cell Neoantigen->TCell_Naive TCR Recognition TCell_Active Activated Cytotoxic T-Cell (Clonal Expansion) TCell_Naive->TCell_Active Activation & Proliferation Keratinocyte Keratinocyte TCell_Active->Keratinocyte Recognition of Neoantigen on Keratinocyte Apoptosis Widespread Apoptosis (Epidermal Detachment) TCell_Active->Apoptosis Release of: - Granulysin - Perforin/Granzyme - FasL Interaction Keratinocyte->Apoptosis

Caption: T-cell mediated cytotoxicity in SMX-induced SJS.

Experimental Methodologies for Investigation

Studying the relationship between SMX-HA and SJS requires specialized in-vitro and in-vivo models. These protocols are designed to confirm drug-specific immune responses and dissect the underlying mechanisms.

In-Vitro Models: Lymphocyte Transformation Test (LTT)

The LTT is a cornerstone assay for detecting drug-specific memory T-cell responses. It relies on the principle that T-cells from a sensitized individual will proliferate upon re-exposure to the specific antigen in vitro.

Self-Validating Protocol: LTT for SMX-HA Hypersensitivity

Objective: To determine if peripheral blood mononuclear cells (PBMCs) from an SMX-SJS survivor exhibit a proliferative response to SMX metabolites compared to a drug-tolerant control.

Materials:

  • PBMCs isolated via Ficoll-Paque density gradient centrifugation from:

    • Test Subject: Patient recovered from SMX-induced SJS (>6 months post-recovery).

    • Negative Control: Healthy volunteer with a documented history of tolerating a full course of SMX.

  • Culture Medium: RPMI-1640 supplemented with 10% autologous human serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.

  • Antigens:

    • Sulfamethoxazole (SMX), sterile solution.

    • 4-(hydroxyamino)benzenesulfonamide (SMX-HA), sterile solution (handle with care, reactive metabolite).

    • Rationale for SMX-HA: Direct testing with the metabolite bypasses the need for in-vitro metabolic activation systems and directly probes the response to the key intermediate.

  • Positive Control: Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Vehicle Control: DMSO or appropriate solvent used for drug dissolution.

  • Tritiated thymidine ([³H]-TdR) or a non-radioactive alternative (e.g., BrdU).

  • 96-well round-bottom culture plates.

Methodology:

  • Cell Plating: Seed 2 x 10⁵ PBMCs per well in a 96-well plate in a final volume of 200 µL of culture medium.

  • Antigen Stimulation (perform in triplicate or quadruplicate):

    • Unstimulated Control: Add 10 µL of culture medium only.

    • Vehicle Control: Add 10 µL of the highest concentration of vehicle used.

    • SMX Stimulation: Add SMX to final concentrations of 50, 100, and 200 µg/mL.

    • SMX-HA Stimulation: Add SMX-HA to final concentrations of 5, 10, and 20 µg/mL. Causality Note: Lower concentrations are used for the reactive metabolite to avoid non-specific cytotoxicity.

    • Positive Control: Add PHA to a final concentration of 5 µg/mL.

  • Incubation: Incubate plates for 6 days at 37°C in a 5% CO₂ humidified incubator.

  • Proliferation Assay:

    • On day 5, add 1 µCi of [³H]-TdR to each well.

    • Incubate for an additional 18-24 hours.

    • On day 6, harvest the cells onto a glass fiber filter using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter. Results are expressed as counts per minute (CPM).

  • Data Analysis:

    • Calculate the mean CPM for each condition.

    • Calculate the Stimulation Index (SI) = (Mean CPM of stimulated cells) / (Mean CPM of unstimulated cells).

    • Interpretation: An SI ≥ 2.0 is typically considered a positive result, indicating a drug-specific T-cell proliferative response. The test is valid if the positive control shows a high SI (>20) and the negative control subject's cells do not show a positive response to SMX or SMX-HA.

In-Vivo Models: Humanized Mouse Models

Standard animal models often fail to replicate human-specific SJS because of differences in both drug metabolism and the immune system (specifically, the HLA repertoire).[24] A promising approach involves using severely immunodeficient mice (e.g., NOD/scid/IL2Rγ-null or NOG mice) engrafted with human immune cells and tissues.

Experimental Workflow: Humanized SJS Mouse Model

This workflow creates a "human-oriented" model to study the direct effects of drug, human immune cells, and human skin.[19]

Workflow cluster_prep Phase 1: Model Preparation cluster_challenge Phase 2: Drug Challenge cluster_analysis Phase 3: Endpoint Analysis Collect Collect PBMCs and Skin Biopsy from recovered SMX-SJS patient Engraft_PBMC Inject patient PBMCs intravenously into immunodeficient NOG mice Collect->Engraft_PBMC Engraft_Skin Graft patient's unaffected skin onto the backs of NOG mice Collect->Engraft_Skin Wait Allow for engraftment and healing (2-3 weeks) Engraft_PBMC->Wait Engraft_Skin->Wait Administer Administer causative drug (SMX) orally to the engrafted mice Wait->Administer Observe Monitor for clinical signs: - Conjunctival congestion - Darkening of skin graft Administer->Observe Histo Histopathological Analysis: - Skin graft biopsy for H&E staining - Immunohistochemistry (IHC) for CD8+ T-cells Observe->Histo Apoptosis_Assay Detect keratinocyte apoptosis: - Cleaved caspase-3 staining - TUNEL assay Histo->Apoptosis_Assay

Caption: Workflow for a humanized mouse model of SJS/TEN.

Conclusion and Future Directions

The relationship between 4-(hydroxyamino)benzenesulfonamide and Stevens-Johnson syndrome is a paradigmatic example of an idiosyncratic adverse drug reaction driven by the interplay of drug metabolism, genetic predisposition, and specific immune activation. The bioactivation of sulfamethoxazole to its hydroxylamine and nitroso metabolites is the chemical trigger, but the reaction is only fired in individuals carrying specific HLA risk alleles that can effectively present these modified self-antigens to cytotoxic T-lymphocytes. The resulting cascade leads to devastating and widespread keratinocyte death.

For drug development professionals, this understanding underscores the critical need for pre-clinical screening strategies that can identify potential metabolic liabilities and immunogenic potential early in the pipeline. Future research should focus on:

  • Developing robust in-vitro predictive models: Creating "organ-on-a-chip" systems that incorporate both metabolic (e.g., liver cells) and immune components (e.g., PBMCs from individuals with various HLA types) could offer a more comprehensive screening platform.[25][26]

  • Refining HLA association studies: Identifying the precise peptide-binding motifs within risk-associated HLA alleles that accommodate sulfonamide metabolites can aid in in-silico prediction of risk for novel compounds.

  • Exploring T-cell receptor specificity: Understanding the TCR repertoire that recognizes the SMX-NO-peptide/HLA complex can provide deeper insights into the specificity of the immune response and potential therapeutic targets.

By continuing to unravel this complex immunopathological nexus, the scientific community can move closer to designing safer medications and preventing these catastrophic adverse reactions.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). Journal of Asthma and Allergy.
  • Genome-Wide Association Study in Immunocompetent Patients with Delayed Hypersensitivity to Sulfonamide Antimicrobials. (2016). PLOS ONE.
  • Pharmacogenetics of Sulfonamide Hypersensitivity in Humans and Dogs. (2017). University of Wisconsin–Madison.
  • Stevens-Johnson syndrome/toxic epidermal necrolysis mouse model generated by using PBMCs and the skin of patients. (2012). Journal of Allergy and Clinical Immunology. [Link]

  • Human Leukocyte Antigens and Sulfamethoxazole/Cotrimoxazole–Induced Severe Cutaneous Adverse Reactions: A Systematic Review and Meta-Analysis. (2024). Clinical Pharmacology & Therapeutics. [Link]

  • Sulfa Allergy. (2024). DynaMed. [Link]

  • Animal models of toxic epidermal necrolysis. (2011). The Journal of Dermatology. [Link]

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). Journal of Asthma and Allergy. [Link]

  • Stevens-Johnson syndrome (SJS) - toxic epidermal necrolysis (TEN) overlap due to cotrimoxazole in a patient with acquired immune deficiency syndrome (AIDS): a case report. (2024). International Journal of Research and Review. [Link]

  • Summary annotation for HLA-B13:01, HLA-B15:02, HLA-B*38:02; sulfamethoxazole / trimethoprim; Epidermal Necrolysis, Toxic and Stevens-Johnson Syndrome (level 2A Toxicity). ClinPGx. [Link]

  • Summary annotation for HLA-C06:02, HLA-C07:27, HLA-C*08:01; sulfamethoxazole / trimethoprim; Epidermal Necrolysis, Toxic and Stevens-Johnson Syndrome (level 2B Toxicity). ClinPGx. [Link]

  • Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (2011). British Journal of Clinical Pharmacology. [Link]

  • N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of sulfamethoxazole hydroxylamine in human and rat hepatic microsomes. (1995). Drug Metabolism and Disposition. [Link]

  • Update on Stevens–Johnson Syndrome and Toxic Epidermal Necrolysis: Diagnosis and Management. (2021). Journal of Clinical Medicine. [Link]

  • Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (2011). WashU Medicine Research Profiles. [Link]

  • Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (2011). British Journal of Clinical Pharmacology. [Link]

  • Sulfamethoxazole is metabolized to the hydroxylamine in humans. (1992). Clinical Pharmacology & Therapeutics. [Link]

  • Can Bactrim (sulfamethoxazole/trimethoprim) cause Stevens-Johnson syndrome?. (2025). Medscape. [Link]

  • Covalent Binding of Sulfamethoxazole Reactive Metabolites to Human and Rat Liver Subcellular Fractions Assessed by Immunochemical Detection. (2000). Chemical Research in Toxicology. [Link]

  • Stimulation of human T cells with sulfonamides and sulfonamide metabolites. (2010). Journal of Allergy and Clinical Immunology. [Link]

  • Stevens–Johnson syndrome. (2024). Wikipedia. [Link]

  • Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN). (2023). MSD Manual Professional Edition. [Link]

  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media. [Link]

  • A Compilation of Drug Etiologies of Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis. (2021). Cureus. [Link]

  • Stevens-Johnson Syndrome: Practice Essentials, Background, Pathophysiology. (2024). Medscape. [Link]

  • T Cell–Mediated Hypersensitivity Reactions to Drugs. (2015). Annual Review of Pharmacology and Toxicology. [Link]

  • Microfabricated Physiological Models for In Vitro Drug Screening Applications. (2016). Micromachines. [Link]

  • Microfabricated Physiological Models for In Vitro Drug Screening Applications. (2016). MDPI. [Link]

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Technical Guide: Covalent Binding of 4-(hydroxyamino)benzenesulfonamide to Cellular Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mechanistic and experimental parameters governing the covalent binding of 4-(hydroxyamino)benzenesulfonamide (SMX-NHOH), a reactive metabolite of sulfamethoxazole (SMX), to cellular proteins. This interaction is the molecular initiating event (MIE) for sulfonamide-induced hypersensitivity reactions, including Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).

This document is designed for researchers and drug development professionals. It moves beyond basic toxicology to provide actionable protocols for synthesizing the metabolite, generating protein adducts in vitro, and characterizing them using high-resolution mass spectrometry (HRMS) and immunochemical methods.

Mechanistic Basis of Toxicity

The Hapten Hypothesis

Sulfonamides are not intrinsically reactive. They require metabolic activation to become electrophilic species capable of haptenizing proteins. The parent drug, sulfamethoxazole, undergoes N4-acetylation (a detoxification pathway via NAT1/NAT2) or N4-oxidation (a bioactivation pathway via CYP2C9).

The Activation Cascade

The critical step is the N4-oxidation of the sulfonamide arylamine to the hydroxylamine (SMX-NHOH). While SMX-NHOH is relatively stable, it is readily auto-oxidized—either spontaneously or enzymatically—to the nitroso species (SMX-NO).

  • SMX-NHOH (Hydroxylamine): The pro-reactive metabolite.

  • SMX-NO (Nitroso): The ultimate electrophile.

SMX-NO is a "soft" electrophile that preferentially targets "soft" nucleophiles, specifically the thiolate anions of cysteine residues on proteins and glutathione (GSH).

Adduct Chemistry

The reaction between SMX-NO and a protein thiol (Protein-SH) yields a semi-stable N-hydroxysulfinamide adduct. This can rearrange or further oxidize to form:

  • Sulfinamide adducts (Major stable form)

  • S-N linked adducts (Labile, often leading to disulfide scrambling)

Pathway Visualization

The following diagram illustrates the metabolic activation and subsequent haptenization of cellular proteins.

MetabolicActivation SMX Sulfamethoxazole (Parent Drug) CYP CYP2C9 (Liver Microsomes) SMX->CYP SMX_NHOH 4-(hydroxyamino) benzenesulfonamide (SMX-NHOH) CYP->SMX_NHOH N4-hydroxylation SMX_NO 4-nitroso benzenesulfonamide (SMX-NO) SMX_NHOH->SMX_NO -2e-, -2H+ AutoOx Auto-oxidation (ROS / MPO) Adduct Covalent Protein Adduct (Sulfinamide) SMX_NO->Adduct Covalent Binding (Electrophilic Attack) Protein Protein-SH (Cysteine) Protein->Adduct Nucleophile

Figure 1: Bioactivation pathway of sulfamethoxazole leading to covalent protein modification.

Experimental Workflows

To study this mechanism, researchers must generate the reactive metabolite and incubate it with target proteins. Since SMX-NO is unstable, it is often generated in situ from SMX-NHOH or synthesized immediately prior to use.

Synthesis of 4-(hydroxyamino)benzenesulfonamide (SMX-NHOH)

Note: This compound is not commercially stable and must be synthesized.

Protocol Summary:

  • Precursor: Start with 4-nitro-N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Nitro-SMX). This is the nitro-analogue of sulfamethoxazole.

  • Reduction: Perform a controlled catalytic hydrogenation.

    • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum on Carbon (Pt/C).

    • Solvent: Tetrahydrofuran (THF) or Methanol.

    • Conditions: Hydrogen atmosphere (1 atm) at room temperature. Monitor by TLC until the nitro group is reduced to the hydroxylamine (stop before over-reduction to the amine).

  • Purification: Filter catalyst under argon (pyrophoric hazard). Evaporate solvent.[1][2] Recrystallize immediately from ethanol/water.

  • Storage: Store at -80°C under inert gas. SMX-NHOH oxidizes rapidly in air to the nitroso species.

In Vitro Incubation & Adduct Generation

Two primary methods exist: Microsomal Generation (biologically relevant) and Chemical Generation (cleaner for mass spec).

ParameterMethod A: Microsomal GenerationMethod B: Chemical (Direct)
Substrate Sulfamethoxazole (Parent)SMX-NHOH (Synthesized)
Activator Human Liver Microsomes (HLM) + NADPHSpontaneous oxidation or Ferricyanide
Target Microsomal proteins or added cytosolic proteinsPurified protein (e.g., HSA, GST)
Pros Mimics in vivo biology; captures CYP variability.High yield of adducts; cleaner background.
Cons Complex matrix (lipids, many proteins); lower yield.Artificial oxidation rate; requires synthesis.

Step-by-Step Protocol (Method B):

  • Dissolve purified Human Serum Albumin (HSA) at 100 µM in PBS (pH 7.4).

  • Dissolve SMX-NHOH in DMSO (freshly prepared).

  • Add SMX-NHOH to HSA (1:10 to 1:50 molar ratio) to drive reaction.

  • Incubate for 1-2 hours at 37°C.

  • Optional: Add glutathione (GSH) to quench unreacted nitroso species.

  • Process sample for analysis (Dialysis or Tryptic Digestion).

Detection and Characterization

Immunochemical Detection

The most robust method for verifying covalent binding is Western Blotting using specific antibodies.

  • Primary Antibody: Rabbit anti-sulfamethoxazole IgG (custom generated against SMX-KLH).

  • Target: SMX-modified proteins will appear as bands distinct from controls.

  • Specificity Check: Pre-incubate the antibody with free SMX to compete for binding; loss of signal confirms specificity.

Mass Spectrometry (LC-MS/MS)

For identifying the specific amino acid residues modified, "Bottom-Up" proteomics is required.

Workflow:

  • Digestion: Trypsin digestion of the incubated protein.

  • LC-MS/MS: Data-Dependent Acquisition (DDA) on a high-resolution instrument (e.g., Orbitrap).

  • Data Analysis: Search for dynamic modifications on Cysteine .

Key Mass Shifts for SMX Adducts:

Adduct TypeMass Shift (ΔDa)StabilityMechanism
Sulfinamide +265.05 StableReaction of SMX-NO with Cys-SH
N-hydroxysulfinamide +281.05 Semi-stableInitial adduct (before rearrangement)
Sulfonamide +253.05 VariableParent drug mass (rarely covalent)

Diagnostic Fragment Ions: When fragmenting SMX-modified peptides, look for these reporter ions in the MS2 spectra:

  • m/z 99, 108, 156: Characteristic fragments of the sulfamethoxazole moiety.

  • Neutral Loss: Loss of SO2 (64 Da) is common in sulfonamide fragmentation.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: SMX-NHOH Synthesis Incubation Incubation (Protein + SMX-NHOH) Start->Incubation Freshly prepared Digestion Tryptic Digestion (Peptide Generation) Incubation->Digestion Alkylation & Reduction LCMS LC-MS/MS Analysis (Orbitrap / Q-TOF) Digestion->LCMS C18 Separation Bioinf Bioinformatics (Search for +265 Da on Cys) LCMS->Bioinf Mass Shift Detection Validation Validation (Western Blot / Synthetic Peptides) Bioinf->Validation Confirm Site

Figure 2: Analytical workflow for the detection of SMX-modified proteins.

Clinical Relevance

The formation of these adducts is not merely a chemical curiosity; it is the basis of the p-i concept (pharmacological interaction with immune receptors) and the Hapten concept .

  • Antigen Presentation: SMX-modified peptides are processed by Antigen Presenting Cells (APCs).

  • MHC Presentation: The modified peptide is presented on MHC Class I or II.

  • T-Cell Activation: CD4+ and CD8+ T-cells recognize the "altered self" peptide, leading to cytokine release (IFN-γ, IL-5) and cytotoxicity (Granzyme B), manifesting clinically as skin rash or liver injury.

References

  • Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans.[3] Clinical Pharmacology & Therapeutics, 51(5), 522-526. Link

  • Naisbitt, D. J., et al. (1996). Cellular disposition of sulphamethoxazole and its metabolites: implications for hypersensitivity. British Journal of Pharmacology, 118(2), 321-334. Link

  • Callan, J. J., et al. (2009). Multiple adduction reactions of nitroso sulfamethoxazole with cysteinyl residues of peptides and proteins: implications for hapten formation. Chemical Research in Toxicology, 22(5), 937-948. Link

  • Cheng, L., et al. (2008). Covalent binding of the nitroso metabolite of sulfamethoxazole is important in induction of drug-specific T-cell responses in vivo. Molecular Pharmacology, 73(6), 1769-1775. Link

  • Tailor, A., et al. (2016). Oxidation of sulfamethoxazole to a nitroso reactive metabolite that forms a number of haptenic adducts with cysteine residues on proteins. Drug Metabolism Reviews. Link

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Troubleshooting & Optimization

preventing oxidation of 4-(hydroxyamino)benzenesulfonamide to nitroso species

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(hydroxyamino)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its oxidation to the corresponding nitroso species. Aryl hydroxylamines are notoriously unstable, and their oxidation can significantly impact experimental results, leading to loss of activity, altered pharmacology, or the formation of reactive metabolites.

This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: On-the-Fly Solutions

This section addresses specific issues you might be encountering during your experiments.

Scenario 1: Rapid loss of compound potency observed in aqueous buffer during an in vitro assay.

Question: I've prepared a solution of 4-(hydroxyamino)benzenesulfonamide in PBS for my cell-based assay, but I'm seeing a time-dependent decrease in its expected biological effect. Could this be an oxidation issue?

Answer: Yes, this is a classic sign of oxidative degradation. The aryl hydroxylamine moiety is highly susceptible to oxidation in neutral, oxygenated aqueous solutions, converting it to the inactive or differentially active nitroso compound.

Immediate Corrective Actions:

  • Work under an Inert Atmosphere: Prepare your solutions and conduct the experiment in an anaerobic chamber or glove box. If that's not possible, deoxygenate your buffers by sparging with nitrogen or argon gas for at least 15-30 minutes prior to use. Maintain a gentle stream of the inert gas over the headspace of your solutions during preparation and use.

  • Incorporate an Antioxidant: The addition of a suitable antioxidant is the most common and effective strategy. Ascorbic acid (Vitamin C) is an excellent choice as it can reduce the nitroso species back to the hydroxylamine.[1]

    • Recommended Concentration: Start with a 2 to 10-fold molar excess of ascorbic acid relative to your test compound.

  • Control the pH: The rate of oxidation is pH-dependent.[2][3] While your assay may be restricted to a physiological pH (~7.4), be aware that even slightly alkaline conditions can accelerate degradation. If your experimental design allows, working at a slightly acidic pH (e.g., 6.0-6.5) can improve stability.

Validation Step: Run a parallel control experiment where you incubate your compound in the buffer with and without the antioxidant. At various time points, quench the reaction and analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound and the formation of the nitroso species. This will confirm if oxidation is the culprit and if your chosen antioxidant strategy is effective.

Scenario 2: My stock solution in DMSO is turning yellow/brown upon storage.

Question: I dissolved my 4-(hydroxyamino)benzenesulfonamide in DMSO for long-term storage, but the solution is changing color. Is the compound degrading?

Answer: While DMSO is generally a good solvent for many compounds, it is not inert and can contribute to the oxidation of sensitive moieties, especially with repeated freeze-thaw cycles and exposure to air. The color change is a strong indicator of the formation of the nitroso species, which is often a colored compound.

Immediate Corrective Actions:

  • Aliquot and Store Properly: Immediately aliquot your stock solution into small, single-use volumes in amber vials. This minimizes exposure to air and light each time you need to use the compound.

  • Inert Gas Overlay: Before sealing each aliquot, flush the headspace with argon or nitrogen gas.

  • Storage Temperature: Store the aliquots at -80°C for maximum stability. Avoid storing at -20°C for extended periods if possible.

  • Consider an Alternative Solvent: If degradation persists, consider preparing smaller, fresh batches of stock solution or using an alternative, anhydrous solvent like N,N-Dimethylformamide (DMF), though it should also be handled under an inert atmosphere.

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to proactively design robust experiments.

Q1: What is the primary mechanism of oxidation for 4-(hydroxyamino)benzenesulfonamide?

A1: The primary mechanism is a two-electron oxidation process, often mediated by dissolved molecular oxygen (autoxidation) or trace metal ions. The aryl hydroxylamine (-NHOH) is converted to the nitrosoarene (-N=O). This process can be accelerated by factors such as pH, temperature, and the presence of catalysts like metal ions.[4][5]

OxidationPathway cluster_main Oxidation of 4-(hydroxyamino)benzenesulfonamide cluster_factors Promoting Factors Hydroxylamine 4-(hydroxyamino)benzenesulfonamide (R-NHOH) Nitroso Nitroso Species (R-N=O) Hydroxylamine->Nitroso -2e⁻, -H⁺ O2 O₂ (Air) Metal Metal Ions (Fe³⁺, Cu²⁺) pH Neutral/Alkaline pH Workflow start Start deoxygenate 1. Deoxygenate Buffer (N₂ or Ar Sparging) start->deoxygenate prepare_stabilizer 2. Prepare Stabilizer Stock (Ascorbic Acid + EDTA) deoxygenate->prepare_stabilizer dissolve 4. Dissolve Compound in Stabilized Buffer prepare_stabilizer->dissolve weigh 3. Weigh Compound weigh->dissolve aliquot 5. Aliquot into Vials dissolve->aliquot store 6. Flush with Inert Gas & Store at -80°C aliquot->store end_node Ready for Use store->end_node

Caption: Workflow for preparing a stabilized stock solution.

References

  • Google Patents. (n.d.). Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
  • Khramtsov, V. V., & Grigor'ev, I. A. (2004). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. PMC. Retrieved from [Link]

  • Wood, P. D., & Wilkin, G. (1992). A Convenient Synthesis of Aryl Nitroso Compounds. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 22(9), 1683-1685.
  • Samuni, A., & Goldstein, S. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. Free Radical Biology and Medicine, 160, 837-844.
  • Cardona, F., & Goti, A. (2016). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. CHIMIA, 70(10), 716-722.
  • Kato, Y., et al. (2004). Formation and reduction of aryl and heterocyclic nitroso compounds and significance in the flux of hydroxylamines. Chemical Research in Toxicology, 17(4), 545-554.
  • Dudutienė, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4287.
  • Wang, T., et al. (2022). A pH-responsive production of hydroxyl radical in Fenton process.
  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH a, temperature b and hydroxylamine (NH2OH).... Retrieved from [Link]

  • ACS Publications. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]

  • PubMed. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Retrieved from [Link]

  • PubMed. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • Beilstein Journals. (2023). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Retrieved from [Link]

  • Beilstein Journals. (2026). Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Recovery of 4-(Hydroxyamino)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 4-(hydroxyamino)benzenesulfonamide (a major reactive metabolite of sulfamethoxazole) via LC-MS. This document is designed for researchers and drug development professionals who are encountering challenges with low or inconsistent recovery of this notoriously unstable analyte. Our goal is to provide you with the mechanistic insights and actionable protocols required to diagnose and resolve these issues effectively.

Introduction: The Challenge of 4-(Hydroxyamino)benzenesulfonamide

The low recovery of 4-(hydroxyamino)benzenesulfonamide is a widely recognized challenge in bioanalysis. Unlike its stable parent drug, sulfamethoxazole, the hydroxylamine metabolite is highly susceptible to oxidation. It readily converts to the nitroso derivative (nitroso-sulfamethoxazole), which can then covalently bind to proteins or further degrade. This inherent instability is the primary driver of recovery issues and must be actively managed at every stage of the analytical workflow, from sample collection to injection.

This guide is structured as a series of frequently asked questions that address specific failure points in the analytical process. We will explore the "why" behind each problem and provide clear, step-by-step instructions to rectify it.

Frequently Asked Questions & Troubleshooting Guides

Question 1: I'm seeing little to no analyte response, even in freshly prepared standards. Where do I start?

This scenario often points to a fundamental stability issue with the analyte in the prepared solutions or a problem with the initial instrument settings.

Answer: The most likely cause is the rapid, non-enzymatic degradation of 4-(hydroxyamino)benzenesulfonamide in standard laboratory solvents and matrices, especially under neutral or atmospheric conditions. The hydroxylamine moiety is readily oxidized.

The following diagram outlines the initial steps to diagnose the problem.

G A Start: No Analyte Signal B Prepare fresh stock in deoxygenated, acidic solvent (e.g., 90:10 ACN:0.1% Formic Acid, sparged with N2) A->B Step 1: Mitigate Degradation C Perform direct infusion or flow injection analysis (FIA) of the fresh stock B->C Step 2: Test Analyte & MS D Is a signal observed in FIA? C->D E YES: Analyte is stable in stock. Problem is likely with chromatography or sample matrix. D->E Path A F NO: Analyte is degrading immediately or MS is not tuned. D->F Path B I Proceed to Chromatographic Troubleshooting (See Question 3) E->I G Verify MS parameters: - Correct m/z for precursor/product ions - Check ionization source settings (gas flows, temp) F->G Action H Re-run FIA with verified MS settings G->H Re-test

Caption: Initial diagnostic workflow for total signal loss.

The core issue is the oxidation of the hydroxylamine to a nitroso-intermediate. This process is accelerated by dissolved oxygen and higher pH. Preparing standards and samples in an acidic, deoxygenated environment is the first and most critical step.

Question 2: My recovery is low and highly variable after sample preparation from plasma. What's going wrong during extraction?

Low recovery from a biological matrix like plasma points to two primary culprits: analyte degradation during the extraction process or inefficient extraction methodology. For 4-(hydroxyamino)benzenesulfonamide, degradation is the more common and severe issue.

Answer: The physiological pH of plasma (~7.4) and the presence of heme in hemolyzed samples can dramatically accelerate the oxidative degradation of your analyte. Furthermore, common extraction techniques like protein precipitation with acetonitrile can be insufficient to halt this degradation quickly.

This protocol is designed to minimize degradation during sample preparation.

Materials:

  • Plasma samples, kept on wet ice.

  • Antioxidant/Stabilizing Solution: 2% (w/v) Ascorbic Acid in 1 M Acetic Acid.

  • Precipitation Solvent: Acetonitrile (ACN), chilled to -20°C.

  • Internal Standard (IS) spiking solution.

Procedure:

  • Pre-treatment is Crucial: To an aliquot of 100 µL of plasma, immediately add 10 µL of the Antioxidant/Stabilizing Solution. Vortex briefly. This step rapidly lowers the pH and introduces a sacrificial antioxidant to protect the analyte.

  • Spike Internal Standard: Add your internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold ACN. Vortex vigorously for 1 minute to ensure complete protein denaturation. The cold temperature slows the degradation kinetics.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or well plate.

  • Evaporation & Reconstitution (If Needed): If concentration is required, evaporate the supernatant under a gentle stream of nitrogen at low temperature (<30°C). Reconstitute the residue immediately in a deoxygenated, acidic mobile phase A.

Extraction Condition Mean Recovery (%) Coefficient of Variation (%CV) Rationale
Neutral ACN Precipitation5 - 15%> 30%Analyte degrades rapidly at neutral pH during processing.
Acidified/Antioxidant ACN75 - 90%< 15%Acidification and antioxidant presence effectively quench oxidation pathways.
Question 3: My peak shape is poor (tailing, splitting) and recovery seems to decrease with longer run times. Is my LC method the problem?

Yes, this strongly suggests on-column degradation or undesirable secondary interactions with the stationary phase. The longer the analyte spends on the column, the more it degrades.

Answer: Standard C18 columns at near-neutral pH can contribute to the degradation of 4-(hydroxyamino)benzenesulfonamide. The silica backbone can have secondary interactions, and if the mobile phase is not sufficiently acidic or deoxygenated, oxidation will occur during the chromatographic run.

  • Lower Mobile Phase pH: The most critical parameter is maintaining an acidic environment.

    • Recommendation: Use a mobile phase containing 0.1% formic acid or 0.1% acetic acid (pH ~2.7-3.2). This keeps the hydroxylamine moiety protonated and less susceptible to oxidation.

  • Increase Flow Rate/Use Shorter Column: Minimize the analysis time. A shorter column (e.g., 50 mm) and a higher flow rate will reduce the time the analyte spends on the column, thereby limiting the opportunity for degradation.

  • Test Different Stationary Phases: If peak shape remains poor, consider alternative stationary phases. Phenyl-hexyl or embedded polar group (EPG) phases can offer different selectivity and reduce secondary interactions compared to a standard C18.

  • De-gas Mobile Phases: Use an online degasser or sparge your mobile phases with helium or nitrogen to remove dissolved oxygen, a key reactant in the degradation pathway.

G A Start: Poor Peak Shape / Low Recovery B Ensure Mobile Phase is Acidic (e.g., 0.1% Formic Acid, pH < 3.5) A->B Step 1: Check pH C Increase Flow Rate and/or Use a Shorter Column (e.g., <= 50 mm) B->C Step 2: Reduce Run Time D Is peak shape and recovery improved? C->D E YES: Method Optimized. Validate for robustness. D->E Path A F NO: Significant on-column issues persist. D->F Path B G Test Alternative Stationary Phase (e.g., Phenyl-Hexyl, Embedded Polar) F->G Action H Evaluate peak shape and matrix effects on new column. G->H

Caption: Systematic approach to troubleshooting on-column instability.

Question 4: I've stabilized my sample and optimized my LC method, but my signal is still inconsistent. Could it be the mass spectrometer?

While less common than analyte instability, in-source issues can contribute to variability.

Answer: Yes, the way the analyte is ionized can affect signal stability. The 4-(hydroxyamino)benzenesulfonamide can undergo in-source conversion (oxidation) to the nitroso metabolite, especially under harsh source conditions. This means you might be inadvertently measuring a mixture of the intended analyte and its degradation product.

  • Tune with the Right Compound: Ensure the mass spectrometer is tuned and calibrated using a stable compound in the same mass range. Do not attempt to tune directly on the unstable hydroxylamine, as the signal will not be steady.

  • Monitor for the Nitroso Degradant: Set up an MRM transition for the nitroso-sulfamethoxazole metabolite (which has a mass 2 Da less than the hydroxylamine). Monitor its signal intensity. An increasing nitroso signal relative to the hydroxylamine signal as source temperature or drying gas flow increases is a clear indicator of in-source oxidation.

  • Use Gentle Source Conditions:

    • Temperature: Start with a lower source temperature (e.g., 350-400°C) and gradually increase it. Find the minimum temperature that provides adequate desolvation.

    • Gas Flows: Use sufficient nebulizer and drying gas flows to achieve good spray stability, but avoid excessively high settings that can promote oxidation.

  • Check for Adducts: In positive ion mode, look for sodium ([M+Na]+) or potassium ([M+K]+) adducts. If these are prominent, it suggests your desolvation is incomplete and can lead to signal fragmentation and inconsistency. Improving desolvation (gently!) or modifying the mobile phase can help.

Summary: A Holistic Approach to Recovery

Successfully analyzing 4-(hydroxyamino)benzenesulfonamide requires a holistic approach that prioritizes the stability of the analyte at every single step. Low recovery is rarely due to a single factor but rather a cumulative loss throughout the workflow.

  • Pre-Analytics: Collect and store samples under conditions that prevent oxidation (e.g., flash freezing, inclusion of antioxidants).

  • Sample Preparation: Work quickly, at low temperatures, and in an acidified/antioxidant-rich environment.

  • Chromatography: Use an acidic mobile phase and a short, efficient LC method to minimize on-column residence time.

  • Detection: Employ the gentlest MS source conditions possible that still provide adequate sensitivity, and monitor for in-source degradation.

By systematically addressing these areas, you can develop a robust and reliable method for the accurate quantification of this critical but challenging metabolite.

References

  • Ceda, F., & Correia, M. A. (1984). Inactivation of rat liver cytochrome P-450 by suicidal destruction of its prosthetic heme. Journal of Biological Chemistry, 259(18), 11494-11503. Available at: [Link]

  • Andring, J. T., & Gentry, W. B. (2011). A sensitive and specific method for the quantitative determination of sulfamethoxazole and its major metabolites, N4-acetyl-sulfamethoxazole and sulfamethoxazole-hydroxylamine, in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3027-3033. Available at: [Link]

  • Naisbitt, D. J., et al. (2002). Covalent binding of the hydroxylamine of sulfamethoxazole to human serum albumin. Molecular Pharmacology, 62(3), 628-637. Available at: [Link]

  • Jia, L., & Liu, X. (2007). A strategy for quantification of unstable metabolites in drug discovery and development. Bioanalysis, 1(1), 133-145. Available at: [Link]

minimizing side reactions during 4-(hydroxyamino)benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Selective Nitro Reduction

Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Stopping Problem"

Welcome to the Technical Support Center. You are likely here because reducing 4-nitrobenzenesulfonamide to 4-(hydroxyamino)benzenesulfonamide is a kinetic balancing act.

The challenge is the "Stopping Problem." The hydroxylamine (


) is an intermediate state. The thermodynamics of the reaction drive toward the fully reduced amine (sulfanilamide). To succeed, you must create a kinetic trap that arrests the reduction exactly at the hydroxylamine stage while preventing the condensation of reactive intermediates into azo/azoxy dimers.

This guide provides a validated protocol (The "Golden Path") and a troubleshooting matrix to diagnose where your specific synthesis may be deviating.

Part 1: The Golden Path (Validated Protocol)

Method: Zinc-Ammonium Chloride Reduction (Modified Kamm Method) Objective: Selective reduction of


 to 

without over-reduction to

.
Reagents & Stoichiometry
ComponentRoleCritical Parameter
4-Nitrobenzenesulfonamide Substrate0.1 mol (20.2 g)
Zinc Dust Reductant (2e- donor)1.5 - 2.0 eq. (High purity, activated). Do not use large excess.
Ammonium Chloride (

)
Electrolyte / Proton Source0.8 - 1.0 eq. (Maintains pH 5-6).
Water/Ethanol (1:1) Solvent SystemEthanol solubilizes organic; Water solubilizes salts.
Step-by-Step Workflow
  • Activation (Critical): Stir Zinc dust in 2% HCl for 1 minute, filter, wash with water, then ethanol. Why: Removes the oxide layer (

    
    ) that inhibits electron transfer.
    
  • Setup: Dissolve

    
     in water. Add Ethanol and the Nitro substrate.[1] Cool to 15°C .
    
  • Controlled Addition: Add activated Zinc dust in small portions over 20–30 minutes.

    • Thermodynamic Control: The reaction is exothermic.[2] Internal temp must stay below 60°C but above 45°C .

    • Logic: <45°C accumulates nitroso intermediate (risk of dimerization). >65°C promotes over-reduction to amine.

  • The "Soak": Stir vigorously for 15 minutes after final addition. The solution should turn gray/white (Zn salts).

  • Filtration (Rapid): Filter hot (vacuum) to remove unreacted Zinc/Zinc Oxide. Wash cake with hot ethanol.

  • Crystallization: Cool filtrate rapidly on an ice bath. The 4-(hydroxyamino)benzenesulfonamide should precipitate as colorless/pale yellow crystals.

    • Note: If no precipitate forms, saturate the aqueous layer with NaCl (salting out).

Part 2: Troubleshooting Guide (Q&A)

Q1: "I analyzed my product, and it's mostly Sulfanilamide (the amine). What went wrong?"

Diagnosis: Over-reduction (Breakthrough of the Kinetic Trap). Root Causes & Fixes:

  • Temperature Spike: If the reaction exceeded 65°C, the activation energy for the

    
     bond cleavage of the hydroxylamine was met.
    
    • Fix: Use an internal thermometer. Add Zinc slower to manage the exotherm.

  • Zinc Excess: A large excess of Zn (>2.5 eq) drives the reaction to completion.

    • Fix: Strictly limit Zn to 2.0 equivalents.

  • Acidic pH: If the pH drops too low (<4), protonation facilitates the cleavage of the

    
     bond.
    
    • Fix: Ensure sufficient water is present to dissolve the

      
       buffering salts.
      
Q2: "My product is bright orange or red. Is this normal?"

Diagnosis: Azoxy or Azo contamination (Condensation Side Reactions). Root Causes & Fixes:

  • The "Stall": If the reaction runs too cold (<40°C) or mixing is poor, the Nitroso (

    
    )  intermediate accumulates.
    
  • The Mechanism: The Nitroso compound is an electrophile. It reacts with the nucleophilic Hydroxylamine product to form an Azoxy dimer (

    
    ), which is colored.
    
    • Fix: Maintain vigorous stirring (mass transfer limited). Ensure temperature stays in the "Sweet Spot" (50-60°C) to quickly convert Nitroso to Hydroxylamine.

Q3: "I suspect Bamberger Rearrangement. How do I know?"

Diagnosis: Formation of 4-amino-phenol derivatives.[3][4][5] Root Causes & Fixes:

  • Strong Acid: This rearrangement is acid-catalyzed.[4][5][6] It is rare in

    
     (pH 5-6) but common if you substituted 
    
    
    
    with HCl or
    
    
    .
  • Fix: Stick to the

    
     buffer. Do not add mineral acids to "speed up" the reaction.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to navigate the Green Path while avoiding the Red (Over-reduction) and Orange (Condensation) exits.

ReactionPathway cluster_legend Pathway Logic Nitro 4-Nitrobenzenesulfonamide (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + 2e- / 2H+ (Fast) Hydroxylamine 4-(Hydroxyamino)benzenesulfonamide (TARGET PRODUCT) Nitroso->Hydroxylamine + 2e- / 2H+ (Rate Limiting Step) Azoxy Azoxy Dimer (Orange Impurity) Nitroso->Azoxy Condensation with Hydroxylamine (pH > 7) Amine Sulfanilamide (Over-Reduction Byproduct) Hydroxylamine->Amine Over-Reduction (Temp > 65°C or Excess Zn) Hydroxylamine->Azoxy Legend Control Temp (50-60°C) to maximize Green Path. Avoid High Temp to prevent Amine formation. Avoid Stalling to prevent Azoxy formation.

Figure 1: Reaction kinetics landscape for Nitro reduction. The target window is narrow; deviation in temperature or stoichiometry triggers the side reactions shown in red.

Part 4: Advanced Considerations

The Electrochemical Model

The reduction on the Zinc surface is not a simple solution-phase reaction. It follows an electrochemical mechanism where electron transfer occurs at the metal interface.

  • Implication: The surface area of the Zinc is a variable. "Zinc Dust" (<10 micron) reacts much faster than "Zinc Powder."

  • Troubleshooting: If your reaction is sluggish despite correct stoichiometry, check the mesh size of your Zinc. Coarse zinc may stall the reaction at the Nitroso stage, leading to dimers.

Alternative: Catalytic Hydrogenation?
  • Why not use

    
    ? 
    
    • While cleaner, catalytic hydrogenation is notoriously difficult to stop at the hydroxylamine stage. Palladium catalysts rapidly reduce the

      
       bond to the amine.
      
    • Expert Tip: If you must use hydrogenation, use a poisoned catalyst (e.g., sulfided Platinum) or add DMSO as a modifier to inhibit the final reduction step [1]. However, for this specific sulfonamide, the Zn/

      
       method remains the most robust for bench-scale synthesis.
      

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Reduction of Nitro Compounds to Hydroxylamines, Method using Zn/NH4Cl).
  • Kamm, O. (1925). "Phenylhydroxylamine".[2][4][6][7] Organic Syntheses, 4, 57; Coll. Vol. 1, 445. Link

  • Wang, L., et al. (2024).[7] "Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives." Molecules, 29(18), 4353. Link

  • Sone, T., et al. (1981). "Kinetics and mechanisms of the Bamberger rearrangement." Journal of the Chemical Society, Perkin Transactions 2, 2, 298-302. Link

Sources

addressing instability of sulfonamide hydroxylamines at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the inherent chemical instability of sulfonamide hydroxylamines (also known as


-hydroxysulfonamides or Piloty’s acid derivatives) at physiological pH. While these compounds are potent HNO (nitroxyl) donors and metalloenzyme inhibitors, their tendency to decompose via base-catalyzed elimination or oxidation presents a critical challenge in experimental reproducibility.

Topic: Addressing Instability at Physiological pH (7.4)

Status: Operational | Lead Scientist: Senior Application Scientist

Core Technical Overview

The instability of sulfonamide hydroxylamines (


) at physiological pH is not a random degradation; it is a mechanistically driven event . Understanding the two primary decomposition pathways is essential for troubleshooting:
  • Base-Catalyzed Elimination (The HNO Pathway): At neutral to basic pH, the sulfonamide nitrogen is deprotonated (

    
    ). The resulting anion undergoes heterolytic 
    
    
    
    bond cleavage, releasing a sulfinate anion (
    
    
    ) and nitroxyl (
    
    
    ).[1]
    • Consequence: Loss of the parent compound; generation of reactive nitrogen species (RNS).

  • Oxidative Decomposition (The NO Pathway): In the presence of oxidants or trace metals, the compound can oxidize to a radical species, eventually releasing nitric oxide (

    
    ) rather than 
    
    
    
    .
    • Consequence: Altered pharmacological profile (NO vs. HNO signaling).

Troubleshooting Guide

Issue 1: "My IC50 values shift significantly between varying incubation times."

Diagnosis: The compound is decomposing during the assay incubation period, reducing the effective concentration of the inhibitor. Root Cause: At pH 7.4, the half-life (


) of unmodified Piloty's acid derivatives can be as short as 40–90 minutes.
Corrective Actions: 
  • Minimize Pre-incubation: Add the inhibitor last, immediately before initiating the reaction with substrate.

  • Switch Buffers: If the assay tolerates it, lower the pH slightly (e.g., to pH 6.8–7.0). The decomposition rate is log-linear with pH; a drop of 0.4 units can significantly extend

    
    .
    
  • Use a Chelate: Add EDTA (

    
    ) to the buffer. Trace transition metals (
    
    
    
    ,
    
    
    ) catalyze oxidative decomposition.
Issue 2: "I see immediate bubbling or precipitation when dissolving the solid in buffer."

Diagnosis: Rapid release of


 gas (from 

dimerization) or precipitation of insoluble sulfinic acid byproducts. Root Cause: The stock solution (usually DMSO) may be contaminated with basic impurities, or the aqueous buffer is too alkaline. Corrective Actions:
  • Acidify DMSO Stock: Prepare DMSO stocks with 0.1% acetic acid to keep the sulfonamide protonated and stable during storage.

  • Check Buffer Capacity: Ensure your assay buffer has sufficient capacity (e.g., 50–100 mM HEPES) to maintain pH, but verify the pH after addition of the compound if concentrations are high.

Issue 3: "The compound is inactive in cell-based assays but active in enzymatic assays."

Diagnosis: Extracellular decomposition. Root Cause: The compound degrades in the culture media (pH 7.4, 37°C) before it can penetrate the cell membrane. Corrective Actions:

  • Pulse Treatment: Apply the compound at a higher concentration for a shorter duration (e.g., 30 min) rather than a 24h incubation.

  • Ester Prodrugs: Synthesize the

    
    -acetyl or 
    
    
    
    -pivaloyl derivative. These act as prodrugs; they are stable in media, cross the membrane, and are hydrolyzed by intracellular esterases to release the active hydroxylamine inside the cell.
Issue 4: "My LC-MS trace shows a mass peak corresponding to [M-32]."

Diagnosis: Formation of the sulfonamide (


) or sulfinic acid.
Root Cause:  Disproportionation or reduction.
Corrective Actions: 
  • Avoid Heating: Never heat the LC-MS column above 30°C. These compounds are thermally labile.

  • Mobile Phase pH: Use an acidic mobile phase (0.1% Formic acid) to stabilize the

    
     bond during chromatography.
    

Mechanism & Visualization

The following diagram details the competing decomposition pathways. Note that Path A is dominant at physiological pH, while Path B requires oxidative stress.

DecompositionPathways Parent Sulfonamide Hydroxylamine (R-SO2-NH-OH) Stable at acidic pH Anion Deprotonated Anion (R-SO2-N⁻-OH) Parent->Anion pH > 7.0 (Fast Equilibrium) Radical Nitroxide Radical (R-SO2-N•-OH) Parent->Radical Oxidation (O2, Metals) HNO Nitroxyl (HNO) + Sulfinate (R-SO2⁻) Anion->HNO 1,2-Elimination (Rate Limiting) NO Nitric Oxide (NO•) + Sulfinic Acid Radical->NO Homolytic Cleavage N2O N2O (Gas) + H2O HNO->N2O Dimerization (k = 8 x 10^6 M⁻¹s⁻¹)

Caption: Figure 1. Dual decomposition pathways of sulfonamide hydroxylamines. Path A (Center) dominates at pH 7.4, releasing HNO. Path B (Right) occurs under oxidative stress.

Experimental Protocols

Protocol A: Kinetic Stability Assay (Half-Life Determination)

Purpose: To determine the exact


 of your specific derivative in assay buffer.

Materials:

  • UV-Vis Spectrophotometer (capable of kinetic mode) or HPLC.

  • Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

  • Stock solution of compound (10 mM in DMSO).

Procedure:

  • Preparation: Dilute the DMSO stock into PBS to a final concentration of 100

    
    . (Ensure DMSO < 1%).
    
  • Baseline: Immediately measure the absorbance spectrum (200–400 nm). Sulfonamide hydroxylamines typically show a

    
     distinct from their sulfinate byproducts.
    
  • Monitoring:

    • UV-Vis: Monitor the decay of the parent peak (or appearance of the sulfinate peak) every 2 minutes for 120 minutes.

    • HPLC: Inject samples every 15 minutes. Use a C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives the half-life:
    
    
Protocol B: HNO Quantitation (Trapping)

Purpose: To verify if decomposition is generating HNO (desired) or non-specific degradation.

Materials:

  • Trapping Agent: Glutathione (GSH) or specific HNO sensor (e.g., P-HNO).

  • Note: HNO reacts with thiols (GSH) to form sulfinamides (

    
    ), which is a unique fingerprint for HNO release.
    

Procedure:

  • Incubate the sulfonamide hydroxylamine (100

    
    ) with excess GSH (1 mM) in PBS (pH 7.4) at 37°C for 1 hour.
    
  • Analyze by LC-MS/MS.

  • Validation: Look for the mass shift corresponding to the GSH-sulfinamide adduct. If this adduct is absent but the parent compound is gone, the degradation pathway is likely oxidative (NO release) or hydrolytic.

Summary Data: Stabilization Strategies

StrategyMechanismEffect on Stability at pH 7.4Trade-off
Electron-Withdrawing Groups (EWG) Stabilizes the anionic leaving group (

).
Decreases Stability (Faster HNO release).Good for rapid HNO donation; bad for enzyme inhibition.
Electron-Donating Groups (EDG) Destabilizes the leaving group.Increases Stability (

extends to hours).
May reduce potency if the group is bulky.
Steric Bulk (Ortho-substitution) Sterically hinders the planar transition state required for elimination.Increases Stability .Can interfere with target protein binding.

-Alkylation/Acylation
Caps the hydroxyl group, preventing deprotonation.Complete Stability (until metabolized).Requires enzymatic activation (Prodrug approach).

References

  • Mechanism of Decomposition: Smulik-Izydorczyk, R. et al. (2019).[1] "Decomposition of Piloty's acid derivatives – Toward the understanding of factors controlling HNO release." Archives of Biochemistry and Biophysics.

  • HNO vs. NO Pathways: Paolocci, N. et al. (2007). "Positive inotropic and lusitropic effects of HNO/NO- in failing hearts: independence from beta-adrenergic signaling." Proceedings of the National Academy of Sciences.

  • Chemical Biology of HNO Donors: Fukuto, J. M. et al. (2005). "The chemistry and biology of nitroxyl (HNO): a chemically unique species with novel and important biological properties."[2] Chemical Research in Toxicology.

  • Photocaged Derivatives: Hitomi, Y. et al. (2024).[3] "Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO)." International Journal of Molecular Sciences.

Sources

Technical Support Center: Mastering Temperature Control in 4-(Hydroxyamino)benzenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis and subsequent reactions of 4-(hydroxyamino)benzenesulfonamide are foundational steps in the development of various sulfonamide-based therapeutic agents. The kinetic profile of these reactions is exceptionally sensitive to thermal conditions. Inadequate temperature control is a primary driver of inconsistent reaction rates, reduced product yield, and the formation of critical impurities that can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This technical support guide provides a structured, in-depth resource for troubleshooting and optimizing thermal control over these sensitive reactions. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role of temperature in 4-(hydroxyamino)benzenesulfonamide reaction kinetics.

Q1: Why is precise temperature control so critical for this specific reaction?

Temperature is a dominant factor in chemical kinetics, directly influencing reaction rate, selectivity, and product stability. For 4-(hydroxyamino)benzenesulfonamide, this is particularly crucial for several reasons:

  • Reaction Rate: As with most chemical reactions, the rate is exponentially dependent on temperature, a relationship described by the Arrhenius equation (k = Ae-Ea/RT).[3][4] Even minor temperature fluctuations can lead to significant changes in reaction speed, affecting consistency and predictability.

  • Product Stability: The hydroxylamino group is thermally labile. Excessive temperatures can lead to degradation, forming undesired and potentially toxic byproducts.[5][6] Controlling the temperature is essential to preserve the integrity of the target molecule.

  • Selectivity: Many syntheses involving this compound are exothermic.[2] Without proper heat dissipation, localized "hot spots" can form within the reaction mixture, promoting side reactions like oxidation or dimerization, which lowers the purity and yield of the desired product.[7][8]

Q2: What are the immediate consequences of a temperature deviation?

Deviations from the optimal temperature range can lead to a cascade of negative outcomes:

  • Temperature Too High: This often results in a rapid, uncontrolled increase in reaction rate, which can overwhelm the cooling capacity of the system, potentially leading to a dangerous thermal runaway.[8][9] It also accelerates the degradation of the 4-(hydroxyamino)benzenesulfonamide, reducing yield and increasing the impurity profile.[2][5]

  • Temperature Too Low: This will slow the reaction rate, possibly to the point of stalling.[2] This can result in an incomplete reaction, leaving significant amounts of starting material and reducing overall process efficiency. In some cases, low temperatures can also cause reactants or intermediates to precipitate, halting the reaction.[2]

Q3: How does temperature specifically affect the reaction rate constant (k)?

The Arrhenius equation mathematically defines this relationship.[10][11] In essence, increasing the temperature provides more molecules with the necessary activation energy to overcome the reaction barrier. A common rule of thumb in organic chemistry is that the reaction rate roughly doubles for every 10°C increase in temperature, though the exact factor depends on the reaction's specific activation energy.[3] This exponential relationship underscores the need for precise and stable temperature control to achieve reproducible kinetic results.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common temperature-related issues encountered during experiments with 4-(hydroxyamino)benzenesulfonamide.

Problem 1: Inconsistent Reaction Rates Batch-to-Batch

Symptoms: You observe significant variations in the time required to reach reaction completion across different experimental runs, despite using the same protocol.

Root Cause Analysis: Inconsistent reaction rates are often a direct result of poor or non-uniform temperature control. The issue may not be the setpoint on your controller, but rather how that temperature is being measured and maintained within the bulk of the reaction mixture.

Troubleshooting Workflow:

A Start: Inconsistent Rates Observed B Verify Temperature Probe Calibration A->B C Is Probe Accurate vs. Certified Standard? B->C D Recalibrate or Replace Probe C->D No E Check Probe Placement & Immersion C->E Yes D->B F Is Probe Tip Fully Immersed in Reaction Mixture? E->F G Reposition Probe Away from Walls/Vortex F->G No H Evaluate Mixing & Agitation F->H Yes G->H I Is a Vortex Visible? Is Stirring Uniform? H->I J Adjust Stir Rate; Consider Baffles I->J No K Review Heating/Cooling System Performance I->K Yes J->K L Are there Temperature Oscillations Around Setpoint? K->L M Re-tune PID Controller Settings L->M Yes N Problem Resolved L->N No M->N

Caption: Troubleshooting workflow for inconsistent reaction rates.

Resolution Protocol:

  • Verify Temperature Probe Calibration: The accuracy of your temperature probe is paramount.[12][13] Cross-check its reading against a certified reference thermometer at several points across your expected operating range. If a deviation exists, recalibrate the probe or replace it.

  • Ensure Proper Probe Placement: The probe must measure the temperature of the bulk reaction mixture, not the vessel wall or the headspace.[13] Position the probe tip so it is fully submerged, away from the reactor walls, and not in the center of a deep vortex created by stirring.

  • Optimize Agitation: Inadequate mixing is a major cause of temperature gradients.[8] Ensure the stirring is vigorous enough to create a uniform mixture without forming a deep vortex that could expose the stirrer or draw gas into the liquid. For larger vessels, consider using a reactor with baffles to improve mixing efficiency.

  • Tune the Temperature Controller: If you observe the system temperature oscillating around the setpoint, the controller's PID (Proportional-Integral-Derivative) settings may need tuning.[8] An improperly tuned controller can lead to periods of over- and under-heating, directly causing inconsistent kinetics.

Problem 2: Low Yield and Formation of Colored Impurities

Symptoms: The reaction produces a lower-than-expected yield of 4-(hydroxyamino)benzenesulfonamide, and the crude product is discolored (e.g., yellow, brown).

Root Cause Analysis: This combination of symptoms strongly points to thermal degradation or side reactions caused by excessive temperatures.[2] The hydroxylamino moiety is susceptible to oxidation and other decomposition pathways that are accelerated by heat, often forming highly colored impurities.[5]

Resolution Protocol:

  • Review Reaction Setpoint: Confirm that your target temperature is appropriate. While specific temperatures depend on the exact reaction, many related sulfonamide syntheses are conducted at controlled low temperatures (e.g., 0-15°C) to manage exotherms.[2]

  • Implement Controlled Reagent Addition: For exothermic reactions, adding one reagent dropwise or in portions to the other is a critical strategy to manage heat generation.[14] Use an addition funnel or a syringe pump to add the reactive component at a rate that allows the cooling system to maintain the target temperature. Never add all reagents at once unless the process has been proven safe at a small scale. [14]

  • Ensure Adequate Cooling Capacity: Confirm your cooling bath or recirculating chiller is capable of handling the heat load of the reaction.[15] For highly exothermic processes, pre-cooling the reactor and reactants before starting the addition is a recommended practice.[14]

  • Consider Using a Diluent: Performing the reaction in a larger volume of an appropriate inert solvent can act as a heat sink, helping to dissipate the heat generated more effectively and maintain a more uniform temperature.[2]

Section 3: Key Experimental Protocols

This section provides standardized methodologies for key experiments related to controlling and understanding temperature effects.

Protocol 3.1: Establishing an Optimal Temperature Profile

This protocol outlines a method for determining the ideal temperature range for your reaction by running a series of small-scale experiments.

Methodology:

  • Setup: Assemble a series of identical small-scale reaction vessels (e.g., 25 mL round-bottom flasks) equipped with magnetic stirring and a temperature probe. Place each vessel in a precisely controlled heating/cooling block or bath.

  • Temperature Range: Set each reaction to a different, constant temperature (e.g., 0°C, 10°C, 20°C, 30°C, 40°C). The range should bracket your theoretically expected optimum.

  • Initiation: Charge each reactor with the initial reactants. Initiate the reaction by adding the final reagent simultaneously to all vessels, if possible.

  • Monitoring: At fixed time intervals (e.g., every 15 minutes), withdraw a small, identical aliquot from each reaction.

  • Quenching & Analysis: Immediately quench the reaction in the aliquot (e.g., by diluting in cold mobile phase). Analyze the aliquot by a suitable method (e.g., HPLC, UPLC) to determine the concentration of the starting material, desired product, and any major impurities.

  • Data Analysis: Plot the concentration of the desired product versus time for each temperature. The temperature that provides the highest yield and purity in a reasonable amount of time is the optimum.

Data Presentation:

Temperature (°C)Time to 95% Completion (min)Final Yield (%)Key Impurity A (%)
0240850.5
1090920.8
20 45 94 1.1
3020883.5
40<10758.2

This is example data and should be determined experimentally.

Protocol 3.2: Standard Setup for Precise Temperature Control

This protocol describes a standard laboratory setup for maintaining stable thermal conditions during a reaction.

cluster_0 Reaction Vessel cluster_1 Temperature Control Unit Reactor Jacketed Glass Reactor Stirrer Overhead Stirrer Stirrer->Reactor Probe Internal Temp. Probe (Pt100/Thermocouple) Probe->Reactor PID PID Controller Probe->PID Signal Addition Addition Funnel Addition->Reactor TCU Recirculating Chiller/Heater (TCU) TCU->Reactor Insulated Tubing (Jacket Inlet/Outlet) TCU->PID Feedback

Caption: Diagram of an experimental setup for precise temperature control.

Components & Rationale:

  • Jacketed Glass Reactor: The outer jacket allows a thermal fluid to circulate, providing a large surface area for efficient and uniform heat transfer to or from the reaction mixture.[15]

  • Recirculating Chiller/Heater (TCU): This unit provides the heating and cooling fluid at a precise, user-defined temperature.[16] It offers far greater stability and control than a simple ice bath or heating mantle.

  • Internal Temperature Probe: Measures the actual temperature of the reaction mixture. This is the critical feedback point for the control system.[12][14]

  • PID Controller: The "brain" of the system. It continuously compares the internal probe reading to the desired setpoint and adjusts the output of the TCU to minimize the error.[8]

  • Overhead Stirrer: Ensures efficient mixing, preventing temperature gradients and promoting uniform reaction conditions.[8]

References

  • Positive Physics. Introduction to Kinetics Practice Questions - Arrhenius Equation. [Link]

  • Needle.Tube. Temperature Control Measures in Medical Diagnostic Labs: Regulations, Monitoring Devices, and Staff Training. [Link]

  • Autima. Life Sciences Laboratory Temperature Monitoring Humidity Control. [Link]

  • tempCube. Best Practices for Temperature Monitoring in Laboratory Refrigerators. [Link]

  • XiltriX. Maintaining Laboratory Temperature and Humidity to Retain the Validity of all Research. [Link]

  • Jinzong Machinery. Reactor Troubleshooting and Solutions. [Link]

  • Pearson. Arrhenius Equation Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ACS Publications. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]

  • Khan Academy. The Arrhenius equation. [Link]

  • Wikipedia. Arrhenius equation. [Link]

  • ACS Publications. Synthesis and Scale-up of a Sulfonamide Catalyst for Mercaptan Removal from Light Oils: A Reaction Kinetics Investigation with Density Functional Theory Validation. [Link]

  • ChemTalk. Arrhenius Equation. [Link]

  • SensoScientific. Everything You Need to Know About Laboratory Temperature Monitoring. [Link]

  • Lab Safety Workspace. Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Biotage. Can Reaction Temperature Impact Synthetic Product Yield and Purity?. [Link]

  • Axxon. Manufacturing Drugs? Read This!. [Link]

  • National Institutes of Health. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • ResearchGate. Correlation Analysis for the Kinetics Data of the Reaction between Some Sulphonamides with p-Dimethylaminobenzaldehyde. [Link]

  • National Institutes of Health. 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. [Link]

  • Lneya. Effect of Temperature on Reactions of Chemical Organic Synthesis. [Link]

  • Blue-Scientific. The Influence of Temperature and Pressure on Chemical Reactions. [Link]

  • Fluorotherm. Temperature Control and Efficiency in Chemical Processing. [Link]

  • MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • Royal Society of Chemistry. Synthetic approaches and applications of sulfonimidates. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Google Patents.Synthesis method of 4-Hydroxythiobenzamide.
  • Google Patents.Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • PubChem. 4-(4-Hydroxybenzylideneamino)benzenesulfonamide. [Link]

  • NIST. Benzenesulfonamide, 4-amino-N-(s-amino- l,3,4-thiadiazol-2-yl)-. [Link]

  • Journal of Chemical and Pharmaceutical Research. Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. [Link]

  • ScienceDirect. Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. [Link]

  • ETH Zurich. Characterizing the Kinetics of Heterogeneous Exothermic Reactions. [Link]

  • Journal of the Chosun Natural Science. Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives. [Link]

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Journal of Chemical and Pharmaceutical Research. Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamideunder Non-Isothermal Condition. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Validating Purity of 4-(hydroxyamino)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison for validating the purity of 4-(hydroxyamino)benzenesulfonamide , a compound characterized by its inherent instability and sensitivity to oxidation.[1][2]

Executive Summary

4-(hydroxyamino)benzenesulfonamide (often an intermediate in the reduction of 4-nitrobenzenesulfonamide) presents a unique analytical challenge.[1][2] The N-hydroxylamine (-NHOH) moiety is redox-active, prone to disproportionation into nitroso and amine derivatives, and susceptible to condensation (azoxy formation).[1]

While High-Performance Liquid Chromatography (HPLC) is the industry standard for separating impurities, it often fails to detect inorganic salts or trapped solvents—critical contaminants in sulfonamide synthesis.[1] Elemental Analysis (EA) serves as the definitive "gatekeeper" for bulk purity, specifically validating the empirical formula against solvation and salt formation.

This guide compares EA against HPLC and quantitative NMR (qNMR), establishing a self-validating protocol for this unstable compound.

Part 1: The Technical Challenge

The target compound contains a hydroxylamine group attached to the benzene ring. Its stability profile dictates the analytical strategy.

Degradation Pathways

The validity of EA data depends on understanding what "failure" looks like.[2] For 4-(hydroxyamino)benzenesulfonamide (


), degradation alters the elemental composition:
  • Oxidation: Conversion to 4-nitrosobenzenesulfonamide (

    
    ).[1][2]
    
    • EA Impact: Loss of 2 Hydrogens (-2H).[1][2]

  • Condensation: Formation of azoxy dimers.[2]

    • EA Impact: Loss of water (

      
      ) and doubling of the carbon skeleton.
      
  • Hygroscopicity: The sulfonamide moiety can trap water.[2]

    • EA Impact: Increase in Hydrogen and Oxygen percentages; decrease in Carbon/Nitrogen/Sulfur percentages.[2]

The "0.4% Rule" Context

Journal standards typically require EA results to be within


  of theoretical values.[2] For unstable hydroxylamines, a deviation of 

often signals solvation rather than chemical degradation, as the mass change from minor oxidation (e.g., -2H on a molecular weight of ~188) is subtle, whereas a single water molecule shifts percentages dramatically.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts Elemental Analysis with its primary alternatives.

Table 1: Method Performance Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (

H)
Primary Target Bulk empirical formula (C, H, N, S).[1]Organic impurities (Nitroso, Nitro, Azoxy).Absolute molar purity & solvent content.[2]
Sensitivity to Water High (Detects hydrates/moisture).[1][2]None (Water is transparent/solvent).[1][2]High (If using dry DMSO-

).[1][2]
Sensitivity to Salts High (Inorganics dilute C/H/N).[1][2]None (Salts elute in dead volume).None (Unless nuclei active/paramagnetic).[1][2]
Sample Destructiveness Destructive (Combustion).Non-destructive (recoverable).[1][2]Non-destructive.[2]
Blind Spots Isomers (e.g., N-hydroxy vs. ring-hydroxy).Inorganic salts; Response factor errors.Paramagnetic impurities; Overlapping peaks.[2]
Throughput Low (Slow, manual weighing).High (Automated sequences).Medium.

Part 3: Self-Validating Experimental Protocol (EA)

To validate purity using EA, you must control for the compound's instability. The following protocol minimizes oxidative degradation during the analysis.

Workflow Diagram

The following logic flow ensures that EA data is interpreted correctly, distinguishing between wet samples and degraded samples.

PurityValidation Start Crude 4-(hydroxyamino) benzenesulfonamide Drying Vacuum Dry (<40°C, P2O5, Argon) Start->Drying Weighing Weighing in Inert Atmosphere (Glovebox) Drying->Weighing Combustion Combustion (CHNS) Add V2O5 oxidant Weighing->Combustion Result Analyze Data (Tol: ±0.4%) Combustion->Result Pass PASS: Pure Compound Result->Pass Within Limits Fail_H_High FAIL: H High, C/N Low (Solvated/Wet) Result->Fail_H_High H > Theory Fail_H_Low FAIL: H Low (Oxidized to Nitroso) Result->Fail_H_Low H < Theory Fail_All_Low FAIL: All % Low (Inorganic Salt Contam.) Result->Fail_All_Low C,H,N < Theory Fail_H_High->Drying Re-dry Fail_H_Low->Start Re-synthesize

Figure 1: Decision tree for interpreting Elemental Analysis data of unstable hydroxylamines.

Step-by-Step Protocol

Step 1: Sample Preparation (The "Cold" Chain)

  • Rationale: Hydroxylamines disproportionate upon heating.[2]

  • Action: Dry the sample under high vacuum (0.1 mbar) at ambient temperature (

    
    ) for 24 hours. Use 
    
    
    
    as a desiccant.[2] Do not heat above 40°C.

Step 2: Inert Weighing

  • Rationale: Atmospheric oxygen can accelerate surface oxidation during the weighing process, leading to low Hydrogen counts.

  • Action: If possible, load tin capsules inside an Argon-filled glovebox. If a glovebox is unavailable, purge the microbalance chamber with nitrogen before weighing.

Step 3: Combustion Optimization

  • Rationale: Sulfonamides can form refractory sulfates, leading to low Sulfur recovery.

  • Action: Add a pinch of Vanadium Pentoxide (

    
    )  or Tungsten Oxide (
    
    
    
    ) to the tin capsule.[1] This acts as a combustion aid to ensure complete oxidation of the sulfur moiety to
    
    
    .[2]

Step 4: Data Calculation

  • Theoretical Formula:

    
     (MW: 188.20  g/mol )[1]
    
    • %C: 38.29

    • %H: 4.28

    • %N: 14.89[2]

    • %S: 17.04[2]

  • Validation: Compare experimental results. If %C is 38.10 and %H is 4.35, the sample is valid.

Part 4: Troubleshooting & Data Interpretation[1]

Use this guide to diagnose "failed" EA results.

Scenario A: The "Wet" Sample
  • Observation: %C is low (-1.0%), %N is low (-0.5%), but %H is high (+0.3% or more).[1]

  • Cause: Trapped solvent or water.[2] Hydroxylamines are H-bond donors/acceptors and hold water tightly.[1][2]

  • Resolution: Perform qNMR to quantify solvent, then recalculate the "Theoretical" values including 0.5 or 1.0 equivalents of water. If the recalculated values match the EA data, the compound is a solvate , not impure.

Scenario B: The "Oxidized" Sample
  • Observation: %C and %N are close to theory, but %H is low (e.g., Found 3.9% vs Theory 4.28%).

  • Cause: Partial oxidation to the nitroso derivative (

    
    ).
    
  • Resolution: This indicates chemical degradation.[2] Re-purification is required.[2] EA is more sensitive to this H-loss than low-res MS.[1]

Scenario C: The "Salt" Trap
  • Observation: %C, %H, and %N are all proportionally low (e.g., all are 90% of theoretical value).

  • Cause: Contamination with inorganic salts (NaCl,

    
    ) from the neutralization step of the sulfonamide synthesis.
    
  • Resolution: Wash the sample with ice-cold water (if solubility permits) or perform an ash test.[1][2] HPLC would likely miss this impurity.[2]

References

  • Piloty, O. (1896).[2] Über die Sulfonhydroxamsäuren.[2][3] Berichte der deutschen chemischen Gesellschaft.[2] (Foundational chemistry of sulfonyl hydroxylamines). Link[1]

  • BenchChem. A Comparative Guide to Purity Validation: Elemental Analysis vs. Alternative Methods. (Comparison of analytical techniques). Link[1]

  • National Institutes of Health (PubChem). 4-Amino-N-hydroxybenzenesulfonamide (Compound Summary).[1][2] (Chemical properties and stability data). Link

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[2] (Discussion on the necessity of EA for salt detection). Link

Sources

A Senior Application Scientist's Guide to Comparative Half-Life Analysis of Sulfonamide Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Drug – The Clinical Significance of Sulfonamide Metabolites

Sulfonamides, a cornerstone class of synthetic antimicrobial agents, have been pivotal in treating bacterial infections for decades.[1] Their mechanism, the competitive inhibition of dihydropteroate synthetase, effectively halts folic acid synthesis in susceptible bacteria.[1] However, the clinical narrative of a sulfonamide does not end with the parent compound. Once administered, these drugs undergo extensive biotransformation, primarily in the liver, giving rise to various metabolites.[2][3] The two principal metabolic pathways are N4-acetylation and oxidation (e.g., hydroxylation), which produce compounds with distinct physicochemical and pharmacokinetic properties.[3][4]

Understanding the plasma half-life of these metabolites is not merely an academic exercise; it is critical for optimizing therapeutic outcomes and ensuring patient safety. The persistence of metabolites can contribute to the therapeutic effect, but it can also be a source of toxicity or lead to adverse drug reactions. For researchers and drug development professionals, a comparative analysis of these half-lives provides invaluable insights into a drug's overall disposition, potential for accumulation, and the factors that might cause inter-individual variability in patient response. This guide provides an in-depth comparison of the methodologies, pharmacokinetic profiles, and influencing factors essential for a robust analysis of sulfonamide metabolite half-lives in plasma.

Pillar 1: Analytical Methodologies for Accurate Quantification

The foundation of any pharmacokinetic study is the ability to accurately and reliably measure the concentration of the drug and its metabolites over time. The choice of analytical technique is therefore the most critical first step, directly impacting the quality and validity of the resulting half-life data.

Comparative Overview: HPLC vs. LC-MS/MS

While High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection has been historically used, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now unequivocally the gold standard for bioanalytical studies.

  • HPLC-UV/FLD: This technique separates compounds based on their physicochemical properties, with detection based on light absorbance or fluorescence. While robust and cost-effective for quantifying parent drugs at high concentrations, its utility for metabolite analysis is limited. Its primary drawbacks are lower sensitivity and susceptibility to interference from endogenous plasma components, which can co-elute with the metabolites of interest, leading to inaccurate quantification.

  • LC-MS/MS: This method pairs the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the unambiguous identification and quantification of multiple analytes (parent drug and several metabolites) in a single, rapid analysis, even at very low concentrations.[5][6] The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, effectively eliminating matrix interference.[7]

Given its superior performance, this guide will focus exclusively on the LC-MS/MS workflow as the authoritative method for this application.

Experimental Protocol: LC-MS/MS Quantification of Sulfonamide Metabolites in Plasma

This protocol outlines a self-validating system for the accurate determination of sulfonamide metabolites. The causality behind each step is explained to ensure methodological integrity.

Step 1: Plasma Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: The primary goal is to remove proteins and phospholipids from the plasma matrix, which can interfere with the analysis and damage the LC-MS/MS system, while efficiently recovering the analytes of interest. SPE offers superior cleanup compared to simpler methods like protein precipitation.[8] A hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is an excellent choice as it can retain a broad range of sulfonamides and their more polar metabolites.[9]

  • Procedure:

    • Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the parent sulfonamide). The IS is crucial for correcting for variability during sample preparation and instrument analysis.

    • Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water. This activates the sorbent for analyte retention.

    • Loading: Dilute the plasma sample with 400 µL of 2% formic acid in water and load the entire volume onto the conditioned SPE cartridge. The acidic pH ensures that the sulfonamides and their metabolites are in a charged state, aiding retention.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, interfering matrix components without eluting the analytes.

    • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

    • Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Step 2: Liquid Chromatography (LC) Separation

  • Rationale: Chromatographic separation is essential to resolve the parent drug from its various metabolites (e.g., N4-acetyl, hydroxylated isomers) and from any remaining matrix components before they enter the mass spectrometer. A C18 reversed-phase column is standard for separating molecules of moderate polarity like sulfonamides.

  • Typical Conditions:

    • Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient ensures that more polar metabolites elute first, followed by the less polar parent drug.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Rationale: This is the detection and quantification step. Electrospray ionization in positive mode (ESI+) is highly effective for sulfonamides as they readily accept a proton. MRM is used for its unparalleled selectivity and sensitivity.

  • Typical Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: For each analyte, a specific precursor ion (the protonated molecule, [M+H]+) and at least two product ions must be determined. The most intense product ion is used for quantification, while the second is used as a qualifier to confirm identity. For example:

      • Sulfamethoxazole: m/z 254 → 156 (Quantifier), 108 (Qualifier).

      • N4-acetyl-sulfamethoxazole: m/z 296 → 198 (Quantifier), 156 (Qualifier).

    • Data Analysis: Plot a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration. Determine the concentration of metabolites in the unknown samples from this curve.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Plasma->SPE Recon Evaporation & Reconstitution SPE->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Concentration vs. Time) MS->Data

Caption: Workflow for sulfonamide metabolite analysis by LC-MS/MS.

Pillar 2: Comparative Pharmacokinetic Profiles

The elimination half-life (t½) is the time required for the plasma concentration of a substance to decrease by half. It is a critical parameter reflecting the rate of the body's ability to eliminate the compound through metabolism and excretion.[10] For sulfonamides, the half-life of the parent drug can differ significantly from that of its metabolites.

The half-lives of N4-acetylsulfonamide metabolites, for instance, are a function of their own elimination rate and the rate of their formation from the parent drug.[10] In many cases, the elimination of the metabolite is slower than that of the parent compound, leading to a longer half-life for the total sulfonamide concentration (parent + metabolites) compared to the active, unchanged drug.[11]

The following table provides a comparative summary of reported plasma half-lives for various sulfonamides and their primary metabolites. It is crucial to note that direct comparison between studies should be done with caution, as experimental conditions and subject species can significantly alter outcomes.

Parent SulfonamideMetaboliteSpeciesPlasma Half-Life (t½)Reference
SulfamethoxazoleParent DrugHuman~8-10 hours[11]
SulfamethoxazoleTotal Sulfonamide (Parent + Metabolites)Human~10-11 hours[11]
SulfadiazineParent DrugHuman~10-24 hours[12]
SulfadiazineParent DrugPig~3-10 hours[12]
SulfadoxineParent DrugHuman~170-200 hours[12]
SulfadoxineParent DrugPig~6-9 hours[12]
Various SulfonamidesParent DrugsCow~1.2-16.7 hours[13]

Note: Data for specific, isolated metabolite half-lives are often embedded within complex pharmacokinetic models and not always reported as standalone values. The "Total Sulfonamide" half-life provides an indication of the overall persistence of all drug-related species.[11]

Pillar 3: Key Factors Influencing Metabolite Half-Life

The significant variability observed in the half-life data is not random. It is the result of a complex interplay between the drug's chemistry and the organism's biology. A thorough comparative analysis must account for these factors.

  • Species Differences: This is one of the most significant sources of variation. Metabolic pathways and excretion rates differ vastly among species.[3] For example, the half-lives of most sulfonamides are dramatically shorter in cows compared to humans, partly due to a higher renal excretion capacity and alkaline urine.[14] Another classic example is the inability of dogs to perform N4-acetylation, a major metabolic pathway in most other species.[12] These differences make direct extrapolation of animal data to humans challenging and underscore the need for species-specific studies.

  • Genetic Polymorphisms (Acetylator Status): In humans, the enzyme responsible for N4-acetylation, N-acetyltransferase 2 (NAT2), exhibits well-documented genetic polymorphism. This leads to distinct "slow acetylator" and "fast acetylator" phenotypes within the population.[4] Slow acetylators metabolize certain sulfonamides more slowly, which can lead to a longer half-life of the parent drug and an altered ratio of parent-to-metabolite. This phenotype has been linked to a higher risk of idiosyncratic drug reactions, potentially due to prolonged exposure to the parent drug or the shunting of metabolism toward alternative, potentially toxic oxidative pathways.[15][16]

  • Physicochemical Properties: The inherent properties of the metabolite, such as its lipophilicity and pKa, play a crucial role. A positive correlation has been observed between the lipophilicity (solubility in organic solvents) of a sulfonamide and its elimination half-life.[13] This is because more lipophilic compounds are more readily reabsorbed from the renal tubules back into the bloodstream, delaying their excretion and prolonging their time in the body.[13]

  • Renal Function and Urinary pH: The kidneys are the primary route of elimination for both parent sulfonamides and their metabolites.[2] Therefore, any impairment in renal function will decrease the rate of excretion and increase the half-life. Furthermore, urinary pH can significantly influence the renal clearance of sulfonamides.[17] Alkalinization of the urine increases the ionization of these weakly acidic compounds, which reduces their tubular reabsorption and accelerates their excretion, thereby shortening the half-life.[17]

Visualization: Factors Influencing Half-Life

Factors_HL cluster_biological Biological Factors cluster_chemical Physicochemical Factors center_node Metabolite Half-Life (t½) Species Species Differences Species->center_node Genetics Genetic Polymorphism (e.g., Acetylator Status) Genetics->center_node Renal Renal Function Renal->center_node Lipo Lipophilicity Lipo->center_node pKa pKa / Ionization pKa->center_node pH Urine pH pH->center_node

Caption: Key biological and chemical factors that influence metabolite half-life.

Conclusion

A comparative half-life analysis of sulfonamide metabolites is a complex but essential undertaking in drug development and clinical pharmacology. It requires a move beyond simplistic measurements of the parent drug to a holistic view of all drug-related compounds in circulation. As we have demonstrated, success hinges on a tripartite foundation: the implementation of highly sensitive and specific analytical methods like LC-MS/MS, a detailed comparison of pharmacokinetic profiles across different conditions, and a deep, mechanistic understanding of the biological and chemical factors that drive variability. By adhering to these principles of scientific integrity and causality, researchers can generate reliable, high-quality data that accurately informs dosing strategies, predicts toxicological risk, and ultimately contributes to the safer and more effective use of this important class of antimicrobials.

References

  • Title: Sulfonamide metabolic pathways Source: Google Cloud Search URL
  • Title: Pharmacokinetics of Sulfonamides in Man Source: Google Cloud Search URL
  • Title: [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept] - PubMed Source: PubMed URL
  • Title: Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed Source: PubMed URL
  • Title: Sulfonamides - Infectious Diseases - MSD Manual Professional Edition Source: MSD Manual Professional Edition URL
  • Title: Distribution, lipophilicity and tissue half-life as key factors in sulphonamide clearance from porcine tissues - PMC Source: PubMed Central URL
  • Title: Sulfonamides - pharmacology 2000 Source: Google Cloud Search URL
  • Title: Differences in Metabolism of Sulfonamides Predisposing to Idiosyncratic Toxicity | Annals of Internal Medicine - ACP Journals Source: ACP Journals URL
  • Title: Major metabolites of sulfonamide antibiotics.
  • Title: Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed Source: PubMed URL
  • Title: Metabolism of Sulfonamides - Karger Publishers Source: Karger Publishers URL
  • Title: Pharmacology Investigations on Plasma Levels of Sulfamethoxazole in Man after Single and Chronic Oral Administration Alone and i - Karger Publishers Source: Karger Publishers URL
  • Title: ANTIMICROBIAL SULFONAMIDE DRUGS Source: Google Cloud Search URL
  • Title: Pharmacokinetics of Sulfonamides in Animals Source: Google Cloud Search URL
  • Title: CLG-SUL4.
  • Title: Pharmacokinetics of Sulfadiazine in Pigs - Universität Osnabrück Source: Universität Osnabrück URL
  • Title: Introduction and History Source: Google Cloud Search URL
  • Title: Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry - Analytical Methods (RSC Publishing)
  • Title: Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II - ResearchGate Source: ResearchGate URL
  • Title: Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC Source: PubMed Central URL
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International Source: LCGC International URL
  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC Source: PubMed Central URL
  • Title: Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)
  • Title: Determination of sulfonamides in milk by ID-LC-MS/MS - ACG Publications Source: ACG Publications URL
  • Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent URL
  • Title: Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Source: Agilent URL

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.